4-Amino-6-hydroxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMXBPYONRWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574749 | |
| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85145-48-8 | |
| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies for related compounds and standard analytical techniques, this document outlines a plausible pathway for its preparation and detailed procedures for its structural elucidation and purity assessment.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are pivotal pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1] Modifications to the pyridine ring, such as the introduction of amino and hydroxyl groups, can significantly alter the molecule's physicochemical properties and pharmacological profile. This compound, a di-substituted nicotinic acid, presents a unique scaffold with potential applications stemming from the combined functionalities of a 4-aminopyridine moiety and a 6-hydroxynicotinic acid framework. The 4-aminopyridine structure is known for its action as a potassium channel blocker, with therapeutic applications in neurological conditions like multiple sclerosis.[2][3][4] Concurrently, substituted nicotinic acids have been explored for their analgesic, anti-inflammatory, and antiproliferative activities.[5][6][7] The strategic combination of these two pharmacores in one molecule makes this compound a compelling target for synthetic chemists and drug developers.
Proposed Synthesis of this compound
Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate
A well-documented method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide.[8][9]
Experimental Protocol:
-
Preparation of Methyl Coumalate: In a round-bottomed flask, slowly add pulverized coumalic acid to concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C with occasional cooling.
-
Add methanol portion-wise, keeping the temperature between 25°C and 35°C.
-
Heat the mixture on a steam bath for 1 hour, then cool and pour it into ice water.
-
Neutralize the solution with anhydrous sodium carbonate until slightly alkaline to precipitate the methyl coumalate.
-
Filter the crude product, wash with cold water, and air-dry.
-
Synthesis of 6-Hydroxynicotinic Acid: To a beaker containing 14% ammonium hydroxide, add the crude methyl coumalate over 10 minutes, keeping the temperature below 20°C.
-
Stir the mixture for an additional 45 minutes.
-
Add the resulting ammoniacal solution to a hot solution of approximately 17% aqueous sodium hydroxide and bring the mixture to a vigorous boil for 5 minutes.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a strongly acidic pH, maintaining the temperature below 30°C.
-
The precipitated yellow, microcrystalline 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried.[9]
Nitration of 6-Hydroxynicotinic Acid
The introduction of a nitro group at the 4-position of the pyridine ring can be achieved through electrophilic nitration. The reaction conditions need to be carefully controlled to favor the desired isomer.
Experimental Protocol:
-
To a cooled solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5°C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-Nitro-6-hydroxynicotinic acid.
Reduction of the Nitro Group to an Amino Group
The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Suspend the 4-Nitro-6-hydroxynicotinic acid in a suitable solvent, such as ethanol or methanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product may require purification to achieve the desired level of purity for analytical characterization and biological testing. Recrystallization is a common method for purifying solid organic compounds.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot suitable solvent or solvent mixture (e.g., water, ethanol/water).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 4-Amino-6-hydroxynicotinic Acid (CAS: 85145-48-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-hydroxynicotinic acid, with the CAS number 85145-48-8, is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a hydroxyl group, and a carboxylic acid moiety on a pyridine ring, suggests a rich chemical reactivity and potential for diverse biological activities. As a derivative of nicotinic acid (Vitamin B3), this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for the formation of various intermolecular interactions, making it a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its properties, potential synthesis strategies, and prospective applications, based on available data and established principles of medicinal chemistry.
Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, we can infer its key physicochemical properties based on its structure and data from closely related analogs.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 85145-48-8 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| IUPAC Name | 4-Amino-6-hydroxypyridine-3-carboxylic acid | [1] |
| Synonyms | 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [3] |
| Appearance | Likely a solid at room temperature. | Based on related structures. |
| Melting Point | Predicted to be >250 °C (decomposes). | Analogy to 4-hydroxynicotinic acid (256-259 °C) and 6-hydroxynicotinic acid (>300 °C).[4] |
| Boiling Point | Not available; likely decomposes before boiling. | High melting point suggests strong intermolecular forces. |
| Solubility | Predicted to be sparingly soluble in water and polar organic solvents. Likely soluble in aqueous base. | The presence of polar functional groups suggests some water solubility. The acidic carboxylic acid and phenolic hydroxyl group suggest solubility in basic solutions. |
| pKa | Predicted to have at least two pKa values: one for the carboxylic acid (around 3-5) and one for the amino group/pyridinic nitrogen (around 4-6). | Based on the pKa values of nicotinic acid and aminopyridines. |
| Storage | Store at 2-8°C under an inert atmosphere. | [3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be constructed from a pre-functionalized pyridine ring. One possible approach could involve the following key steps:
Caption: Proposed retrosynthetic analysis and forward synthesis workflow for this compound.
Detailed Protocol (Hypothetical):
-
Esterification of 6-Chloronicotinic Acid: 6-Chloronicotinic acid is reacted with thionyl chloride followed by methanol to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions in subsequent steps.
-
Nitration: The resulting methyl 6-chloronicotinate is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring. The electron-withdrawing nature of the chlorine and ester groups directs the nitration to this position.
-
Hydrolysis of the Chloro Group: The chloro group at the 6-position is hydrolyzed to a hydroxyl group via nucleophilic aromatic substitution using an aqueous base like sodium hydroxide.
-
Reduction of the Nitro Group: The nitro group at the 4-position is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a reducing agent like tin(II) chloride in acidic medium.
-
Ester Hydrolysis: Finally, the methyl ester is hydrolyzed under acidic or basic conditions to yield the desired this compound.
Reactivity: The molecule possesses three key functional groups that dictate its reactivity:
-
Carboxylic Acid: Can undergo esterification, amidation, and reduction.
-
Amino Group: Can be acylated, alkylated, and diazotized. It also acts as an activating group for electrophilic aromatic substitution.
-
Hydroxyl Group: Can be alkylated and acylated. As a pyridinol, it exists in tautomeric equilibrium with its corresponding pyridone form.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active nicotinic acid derivatives allows for informed speculation on its potential therapeutic applications.
Enzyme Inhibition
Many substituted heterocyclic compounds are known to be enzyme inhibitors.[5][6] The functional groups on this compound could potentially interact with the active sites of various enzymes. For instance, the carboxylic acid could act as a hydrogen bond donor and acceptor, while the amino group could form key electrostatic interactions. The pyridine ring itself can participate in π-π stacking with aromatic residues in an enzyme's active site.
A potential target class could be kinases, where the pyridine scaffold is a common feature in many inhibitors. Another possibility is enzymes involved in nucleotide metabolism, given its structural resemblance to endogenous purines and pyrimidines.
Anti-inflammatory and Analgesic Potential
Several studies have demonstrated the anti-inflammatory and analgesic properties of novel nicotinic acid derivatives.[7][8][9] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of inflammatory cytokines. The structural features of this compound make it a candidate for investigation in this area.
Antimicrobial Activity
Nicotinic acid and its derivatives have been explored for their antimicrobial properties.[10] The pyridine ring is a common motif in many antimicrobial agents. The specific substitution pattern of this compound could confer activity against various bacterial or fungal strains.
Signaling Pathway Modulation
The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) is involved in the bacterial degradation of nicotinic acid.[11][12][13][14] It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. While it is unknown if this compound is a substrate or inhibitor of this enzyme, it highlights a potential biological pathway where this molecule could be relevant, particularly in the context of microbiology and enzymology.
References
- 1. This compound | C6H6N2O3 | CID 15578041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:85145-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 85145-48-8|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architecture: A Technical Guide to the Crystal Structure of Hydroxynicotinic Acids for Pharmaceutical Research
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development, influencing critical parameters such as solubility, stability, and bioavailability. A thorough understanding of the crystalline structure of an API is therefore not merely an academic exercise but a foundational pillar of rational drug design. This technical guide delves into the intricate world of crystal structure analysis, with a specific focus on pyridinecarboxylic acids, a class of compounds with significant therapeutic relevance.
It must be noted that as of the writing of this guide, a definitive, publicly accessible crystal structure for 4-Amino-6-hydroxynicotinic acid has not been reported. In the spirit of scientific integrity and to provide a robust, data-driven exploration of the principles of crystallographic analysis within this chemical family, this guide will utilize the well-characterized crystal structure of its isomer, 6-hydroxynicotinic acid , as a primary case study. The methodologies, analyses, and insights presented herein are directly applicable to the future characterization of this compound and other related pharmaceutical compounds.
Introduction: The Significance of Crystalline Architecture in Drug Efficacy
Pyridinecarboxylic acids and their derivatives are key building blocks in a multitude of pharmaceutical agents. The seemingly subtle arrangement of molecules in a crystal lattice dictates the macroscopic properties of the bulk material. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different physicochemical behaviors. Therefore, the elucidation of a compound's crystal structure is a critical step in de-risking drug development and ensuring product consistency. This guide will provide a comprehensive overview of the process, from synthesis and crystallization to the detailed analysis of the three-dimensional molecular arrangement.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of 6-Hydroxynicotinic Acid
Several synthetic routes to 6-hydroxynicotinic acid have been reported. A common laboratory-scale synthesis involves the reaction of methyl coumalate with ammonia.[1][2] Another effective method is the enzymatic hydroxylation of nicotinic acid using microorganisms such as Achromobacter xylosoxydans or Pseudomonas fluorescens.[3][4][5] This biotechnological approach can offer high yields and specificity.
Exemplary Laboratory Synthesis Protocol: [1][2]
-
Preparation of Methyl Coumalate: Coumalic acid is treated with concentrated sulfuric acid and methanol. The mixture is heated, and upon cooling and neutralization, methyl coumalate precipitates.
-
Formation of 6-Hydroxynicotinic Acid: The prepared methyl coumalate is then reacted with aqueous ammonia. The resulting solution is added to a hot solution of sodium hydroxide and boiled. Acidification with concentrated hydrochloric acid precipitates the 6-hydroxynicotinic acid as a crystalline solid.
Crystallization
The growth of single crystals is often the most challenging step. The choice of solvent and the method of crystallization are critical. For hydroxynicotinic acids, crystallization is highly dependent on pH.[6][7] Slow evaporation of a saturated solution is a commonly employed technique.
Protocol for Single Crystal Growth of 6-Hydroxynicotinic Acid:
-
Prepare a saturated solution of 6-hydroxynicotinic acid in a suitable solvent system (e.g., water, ethanol-water mixtures) at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly and undisturbed in a vessel that is loosely covered to permit slow evaporation of the solvent.
-
Monitor the vessel for the formation of small, well-defined single crystals over a period of several days to weeks.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.
Caption: Experimental workflow for crystal structure determination.
The Crystal Structure of 6-Hydroxynicotinic Acid: A Detailed Analysis
The crystal structure of 6-hydroxynicotinic acid has been determined and provides valuable insights into the molecular packing and intermolecular interactions.[8][9]
Crystallographic Data
The crystallographic data for 6-hydroxynicotinic acid provides a quantitative description of the crystal lattice.
| Parameter | Value[8] |
| Chemical Formula | C₆H₅NO₃ |
| Formula Weight | 139.11 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.813 |
| b (Å) | 11.134 |
| c (Å) | 16.278 |
| α (°) | 82.557 |
| β (°) | 78.106 |
| γ (°) | 76.251 |
| Volume (ų) | 1159.9 |
| Z | 8 |
| Temperature (K) | 293 |
Molecular Geometry and Tautomerism
Within the crystal structure, 6-hydroxynicotinic acid exists in its oxo tautomeric form (2-pyridone-5-carboxylic acid), characterized by a proton on the nitrogen atom and a carbonyl group at the 6-position.[8][9] This is a common feature for hydroxypyridines and is supported by spectroscopic data. The molecules are essentially planar.
Intermolecular Interactions: The Hydrogen Bonding Network
The crystal packing of 6-hydroxynicotinic acid is dominated by an extensive network of hydrogen bonds. These non-covalent interactions are the primary drivers of the supramolecular assembly. The carboxylic acid groups form classic head-to-tail dimeric synthons via O-H···O hydrogen bonds. Additionally, the N-H group of the pyridone ring and the carbonyl oxygen are involved in hydrogen bonding, creating a layered structure.[8]
Caption: Key hydrogen bonding motifs in 6-hydroxynicotinic acid.
This intricate network of hydrogen bonds results in the formation of planar layers of molecules, which then stack to build the three-dimensional crystal lattice.[8] Understanding these specific interactions is crucial for predicting and potentially engineering the crystal packing of related molecules, including this compound.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the principles and practices of crystal structure analysis, using 6-hydroxynicotinic acid as a case study in the absence of published data for this compound. The synthesis, crystallization, and detailed structural analysis presented herein highlight the critical importance of understanding the solid-state chemistry of pharmaceutical compounds.
The future characterization of this compound will undoubtedly build upon the foundational knowledge of its isomers. The introduction of an amino group is expected to introduce additional hydrogen bonding capabilities, potentially leading to a more complex and robust supramolecular architecture. The methodologies and analytical frameworks detailed in this guide provide a clear roadmap for such future investigations, which will be instrumental in harnessing the full therapeutic potential of this and other novel pharmaceutical agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 3. prepchem.com [prepchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability Profiling of 4-Amino-6-hydroxynicotinic Acid
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound with potential applications in pharmaceutical development. We delve into the theoretical underpinnings of its behavior in solution and present robust, field-proven experimental protocols for determining its thermodynamic solubility and degradation profile. This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind a rigorous physicochemical assessment, ensuring data integrity and regulatory alignment.
Introduction: The Critical Role of Physicochemical Characterization
This compound is a substituted pyridine derivative, possessing a rich chemical architecture that includes a carboxylic acid, an amino group, and a hydroxyl group. This multi-functional nature suggests complex solution behavior, making a thorough understanding of its solubility and stability paramount for any development program.
-
Solubility directly impacts bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates. International Council for Harmonisation (ICH) guidelines, such as ICH M9, establish a clear framework for solubility assessment, defining a drug as "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[1][2][3][4]
-
Stability dictates a drug's shelf-life, storage conditions, and potential for generating toxic degradants.[5][6] Understanding a molecule's intrinsic stability and its degradation pathways is a non-negotiable regulatory requirement, as outlined in ICH Q1A(R2).[5][7][8][9] Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential liabilities in the molecular structure.[8][10][11][12]
This guide provides the necessary protocols to generate a robust data package for this compound, enabling informed decisions in formulation, analytical method development, and overall project progression.
Physicochemical Properties and Predicted Behavior
The structure of this compound—containing acidic (carboxylic acid, pKa ~4-5) and basic (amino group, pKa ~2-3) functionalities—classifies it as a zwitterionic molecule. This has profound implications for its solubility.
-
pH-Dependent Solubility: The molecule's net charge will change with pH. At low pH, the amino group will be protonated (positive charge), and the carboxylic acid will be neutral, leading to good solubility. At high pH, the carboxylic acid will be deprotonated (negative charge), also leading to good solubility. However, at a pH between the two pKa values (the isoelectric point), the molecule will exist predominantly as a neutral zwitterion, which typically results in minimal aqueous solubility due to strong intermolecular interactions in the crystal lattice.[13]
-
Potential Stability Liabilities: The presence of an amino group and a hydroxyl group on the pyridine ring suggests susceptibility to oxidative degradation . The lactam-lactim tautomerism of the hydroxyl group and the potential for hydrolysis of the amide-like structure under extreme pH and temperature conditions are also key areas for investigation.
Part 1: Thermodynamic Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The "gold standard" for its determination is the Shake-Flask Method .[14][15][16][17][18] This method is mandated by regulatory bodies for Biopharmaceutics Classification System (BCS) waivers.[1][2][3]
Rationale for Experimental Design
The choice of solvents and conditions is critical for generating relevant data.
-
pH Range (1.2, 4.5, 6.8): These pH values are stipulated by ICH guidelines and are chosen to simulate the physiological environments of the stomach (pH 1.2), and the small intestine (pH 4.5 to 6.8).[3]
-
Temperature (37 °C): This temperature is used to mimic human body temperature.[1][2]
-
Co-solvents (Ethanol, Propylene Glycol, DMSO): These are common excipients in liquid formulations. Assessing solubility in these solvents provides crucial data for early formulation development.
Experimental Protocol: Shake-Flask Method
This protocol details the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid powder)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system with a validated quantitative method
-
pH meter
-
Solvents:
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Ethanol (95%)
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is key; typically, 5-10 mg in 5 mL of solvent is a good starting point.[17]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. Causality Note: 48-72 hours is often required to ensure true equilibrium is reached, especially for compounds that may form stable polymorphs or hydrates. A preliminary kinetics study can confirm the minimum time to equilibrium.
-
pH Measurement: After equilibration, measure and record the final pH of each aqueous buffer suspension to ensure the compound did not alter the buffer's pH.[2][17]
-
Sample Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at 37 °C to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.
-
Data Reporting: Report the average solubility from the triplicate measurements for each solvent, typically in mg/mL or µg/mL.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Illustrative Data Presentation
The following table presents hypothetical but scientifically plausible solubility data for this compound, reflecting its zwitterionic nature.
| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Classification |
| pH 1.2 Buffer | 37 | > 2000 | Highly Soluble |
| pH 4.5 Buffer | 37 | 85 | Sparingly Soluble |
| pH 6.8 Buffer | 37 | 1250 | Soluble |
| Ethanol | 25 | 450 | Soluble |
| Propylene Glycol | 25 | 900 | Soluble |
| DMSO | 25 | > 10,000 | Very Soluble |
Part 2: Intrinsic Stability and Forced Degradation
Forced degradation studies are designed to deliberately stress the drug substance to predict its primary degradation pathways.[10][12] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to generate and identify significant degradation products without creating an overly complex sample matrix.[8][10][12]
Rationale for Stress Conditions
Each condition is chosen to mimic potential environmental or physiological stressors and to probe specific chemical weaknesses.
-
Acid/Base Hydrolysis: Simulates exposure to gastric and intestinal pH. It tests the stability of hydrolyzable functional groups.
-
Oxidation: Models exposure to atmospheric oxygen or oxidative biological environments. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.
-
Thermal Stress: Evaluates the effect of temperature on the drug substance, relevant for manufacturing and storage.[6][10]
-
Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B, which is critical for packaging and storage decisions.[7][10]
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study in solution.
Materials:
-
This compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Purified Water
-
HPLC-UV/MS system with a validated stability-indicating method
-
Temperature-controlled ovens/baths
-
Photostability chamber compliant with ICH Q1B specifications (providing both UV and visible light)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mix) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution.
-
Acid Hydrolysis: Mix stock with 0.1 M HCl.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH.
-
Oxidation: Mix stock with 3% H₂O₂.
-
Thermal (Neutral): Mix stock with purified water.
-
-
Incubation:
-
Store the Acid, Base, and Neutral solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).[10]
-
Keep the Oxidation sample at room temperature, as heat can rapidly decompose H₂O₂.
-
Place a separate set of samples (solid powder and solution) in a photostability chamber.
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours). Immediately quench the reactions where necessary.
-
For Acid Hydrolysis, neutralize with an equivalent amount of NaOH.
-
For Base Hydrolysis, neutralize with an equivalent amount of HCl.
-
-
Analysis: Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) for impurity identification.
-
Data Evaluation:
-
Calculate the percent remaining of the parent compound.
-
Determine the percent area of each degradation product.
-
Perform a mass balance calculation to ensure all major products are accounted for.
-
Visualization: Forced Degradation Study Logic
Caption: Decision and workflow logic for a forced degradation study.
Illustrative Data Presentation
The following table summarizes hypothetical stability data for this compound.
| Stress Condition | Time (h) | % Parent Remaining | Major Degradant RRT | Comments |
| 0.1 M HCl, 60°C | 24 | 92.5 | 0.85 | Minor hydrolysis observed. |
| 0.1 M NaOH, 60°C | 8 | 85.1 | 0.72, 0.91 | Significant degradation. Potential lactam ring opening. |
| 3% H₂O₂, RT | 4 | 78.3 | 1.15 (N-oxide) | Highly susceptible to oxidation. N-oxide formation likely. |
| Water, 60°C | 48 | 98.9 | - | Stable to neutral hydrolysis/heat in solution. |
| Photolytic (ICH Q1B) | - | 99.2 | - | Photostable in solid and solution states. |
Conclusion and Strategic Implications
The comprehensive profiling of this compound reveals a molecule with distinct physicochemical characteristics that will guide its development path. The illustrative data suggests a classic pH-dependent solubility profile, with low solubility near its isoelectric point, which must be addressed during formulation to ensure adequate bioavailability. Strategies could include salt formation or the use of pH-modifying excipients.
The stability assessment indicates a primary liability towards oxidative and base-catalyzed degradation. This knowledge is invaluable. It dictates that manufacturing and storage should be conducted under an inert atmosphere (e.g., nitrogen) and that contact with basic excipients should be carefully evaluated.[19] The stability-indicating analytical method must be capable of resolving the oxidative degradant (likely an N-oxide) from the parent peak.
By following the robust, regulatory-aligned protocols detailed in this guide, researchers can generate high-quality, reliable data to de-risk their development programs and build a comprehensive understanding of their drug candidate.
References
- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. capa.org.tw [capa.org.tw]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. 85145-48-8 CAS MSDS (4-Amino-6-hydroxypyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comprehensive Theoretical and Computational Guide to 4-Amino-6-hydroxynicotinic Acid: A Roadmap for Drug Discovery and Materials Science
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of 4-Amino-6-hydroxynicotinic acid. As a derivative of the biologically significant nicotinic acid scaffold, this molecule presents untapped potential in pharmacology and materials science. The addition of an amino group to the 6-hydroxynicotinic acid core is hypothesized to significantly alter its electronic structure, hydrogen bonding capabilities, and reactivity, making it a compelling candidate for investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a validated, step-by-step protocol for in silico analysis. We will cover molecular structure optimization, vibrational spectral analysis (FT-IR, FT-Raman), elucidation of electronic properties and chemical reactivity via Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), prediction of Nonlinear Optical (NLO) properties, and an assessment of its potential as a therapeutic agent through molecular docking simulations. Each protocol is grounded in established scientific principles and supported by authoritative references to ensure reproducibility and scientific integrity.
Introduction
The Nicotinic Acid Scaffold: A Cornerstone in Biology and Drug Development
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental to various biological processes. The pyridine ring, a core component of this scaffold, is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. A key derivative, 6-hydroxynicotinic acid (6-HNA), is a well-characterized intermediate in the aerobic degradation pathway of nicotine by soil bacteria like Pseudomonas putida.[1][2] This pathway involves the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of 6-HNA, a reaction of significant biochemical interest.[1][3][4] The established biological role and available structural data for 6-HNA and its associated enzymes provide a robust foundation for exploring novel, functionalized analogues.[3][4][5]
Rationale for the Computational Investigation of this compound
The introduction of an amino (-NH2) group at the 4-position of the 6-hydroxynicotinic acid structure introduces a potent electron-donating group and an additional site for hydrogen bonding. This functionalization is expected to modulate the molecule's electronic distribution, reactivity, and intermolecular interaction potential. Such modifications are a cornerstone of rational drug design and materials engineering.
This guide, therefore, establishes a complete in silico workflow to predict and understand the physicochemical properties of this compound before its synthesis and experimental validation. By leveraging the power of computational chemistry, we can generate actionable hypotheses about its behavior, saving significant time and resources in the lab.
Molecular Structure Optimization: The Digital Foundation
Theoretical Imperative: Causality of Geometry Optimization
Every meaningful computational analysis begins with determining the molecule's most stable three-dimensional structure—its equilibrium geometry. This is the lowest energy conformation and serves as the basis for all subsequent property calculations. Density Functional Theory (DFT) has become the gold standard for this task, offering an excellent balance of computational cost and accuracy.[6]
Our choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a deliberate one, grounded in extensive literature precedent for providing reliable geometries and vibrational frequencies for heterocyclic compounds and amino acids.[7][8] The B3LYP functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set is robust, featuring diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-uniform electron density in bonded atoms.
Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq: This command instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.
-
-
Execution of Calculation: Submit the input file to the computational server.
-
Validation of Optimized Structure: Upon completion, verify that the optimization converged successfully. A true energy minimum is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure, requiring further investigation.
Visualization: Geometry Optimization Workflow
Caption: Workflow for obtaining a validated ground state molecular geometry.
Vibrational Spectroscopy Analysis (FT-IR & FT-Raman)
The Self-Validating System: Combining Theory and Experiment
Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups.[9] However, experimental spectra (FT-IR, FT-Raman) can be complex. Computational frequency analysis provides a direct theoretical counterpart to these experiments, enabling a precise assignment of each vibrational band to a specific atomic motion (e.g., stretching, bending).[7][10]
The calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. To bridge this gap, we employ a scaling factor, a well-established practice that brings theoretical data into excellent agreement with experimental results, thus creating a self-validating loop.[10]
Protocol: Vibrational Mode Calculation and Assignment
-
Perform Frequency Calculation: This is done concurrently with the geometry optimization as described in Protocol 2.2.
-
Extract Frequencies and Intensities: From the output file, extract the calculated harmonic vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.
-
Apply Scaling Factor: Multiply all calculated frequencies by a uniform scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to correct for systematic errors.
-
Assign Vibrational Modes: Analyze the atomic displacements for each frequency to assign it to a specific functional group vibration (e.g., N-H symmetric stretch, C=O stretch, aromatic C-C stretch).
-
Compare with Experimental Data: Tabulate the scaled theoretical frequencies alongside experimentally obtained FT-IR and FT-Raman data for a comprehensive analysis.
Data Presentation: Vibrational Mode Assignment
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3450 | To be determined | To be determined |
| N-H Asymmetric Stretch (Amino) | ~3400 | To be determined | To be determined |
| N-H Symmetric Stretch (Amino) | ~3300 | To be determined | To be determined |
| C=O Stretch (Carboxylic Acid) | ~1720 | To be determined | To be determined |
| C=C, C=N Ring Stretches | ~1600-1400 | To be determined | To be determined |
| C-N Stretch | ~1250 | To be determined | To be determined |
| O-H In-plane Bend | ~1200 | To be determined | To be determined |
Note: Expected wavenumber ranges are based on literature values for similar functional groups.[8][11]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12][13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[14]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[14]
-
A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive.[14]
From the energies of the HOMO and LUMO, we can derive other important quantum chemical descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity.[15]
Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It provides an intuitive guide to its reactive behavior by color-coding regions of varying electron density.[12]
-
Red/Yellow Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
Protocol: Electronic Property and MEP Calculation
-
Use Optimized Geometry: Start with the validated ground state geometry from Protocol 2.2.
-
Single Point Energy Calculation: Perform a single point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)). This is more efficient than re-optimization.
-
Extract Orbital Energies: The output file will contain the energies of all molecular orbitals. Identify E(HOMO) and E(LUMO).
-
Generate MEP Surface: Use a visualization program (e.g., GaussView) to generate the MEP surface by mapping the calculated electrostatic potential onto the electron density surface.
Visualization & Data: HOMO-LUMO Interaction
Caption: Energy diagram illustrating the HOMO, LUMO, and the energy gap.
Table: Calculated Quantum Chemical Descriptors
| Parameter | Formula | Calculated Value (eV) |
| E(HOMO) | - | To be calculated |
| E(LUMO) | - | To be calculated |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | To be calculated |
| Ionization Potential (I) | -E(HOMO) | To be calculated |
| Electron Affinity (A) | -E(LUMO) | To be calculated |
| Chemical Hardness (η) | (I - A) / 2 | To be calculated |
| Electronegativity (χ) | (I + A) / 2 | To be calculated |
Nonlinear Optical (NLO) Properties: A Look into Photonics
Rationale: Why Investigate NLO Properties?
Organic molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, are prime candidates for NLO materials.[16][17] this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing carboxylic acid and pyridine ring nitrogen, fits this profile. Such materials are crucial for developing advanced photonic and optoelectronic devices like optical switches and frequency converters.[2]
Protocol: NLO Property Calculation
-
Use Optimized Geometry: Begin with the confirmed ground state structure.
-
Specify NLO Calculation: In the quantum chemistry software input file, add the keyword Polar. This requests the calculation of dipole moments, polarizabilities (α), and first-order hyperpolarizabilities (β).
-
Execute and Extract Data: Run the calculation and extract the components of the polarizability and hyperpolarizability tensors from the output file.
-
Calculate Key NLO Parameters: Compute the total molecular dipole moment (μ), the average polarizability (α₀), and the total first hyperpolarizability (β₀) from the tensor components.
-
Benchmark: Compare the calculated β₀ value with that of a standard NLO material like urea, calculated at the same level of theory, to assess its potential.
Data Presentation: NLO Properties
| Parameter | Unit | Calculated Value |
| Dipole Moment (μ) | Debye | To be calculated |
| Average Polarizability (α₀) | a.u. | To be calculated |
| First Hyperpolarizability (β₀) | a.u. | To be calculated |
Potential as a Drug Candidate: Molecular Docking
Target Selection: A Logically Grounded Choice
The most logical initial target for docking studies is 6-hydroxynicotinate 3-monooxygenase (NicC) , the enzyme responsible for processing the parent compound, 6-HNA.[1][3] By studying how this compound interacts with the NicC active site, we can hypothesize whether it might act as a substrate, an inhibitor, or not bind at all. This provides a direct, testable prediction of its biological activity.
Principles of Molecular Docking: Predicting Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[18][19] It uses scoring functions to estimate the strength of the interaction, typically reported as a binding energy (in kcal/mol).[20] A lower (more negative) binding energy suggests a more favorable interaction. Analysis of the docked pose reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[20][21]
Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., NicC from P. putida) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogen atoms and assign atomic charges using software like AutoDockTools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign rotatable bonds and save in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
Define the search space for docking. This is a 3D box centered on the known active site of the enzyme. The size should be sufficient to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Run the docking simulation using a program like AutoDock Vina. The program will systematically explore different conformations of the ligand within the defined grid box.
-
-
Analysis of Results:
-
Examine the binding energies of the top-ranked poses.
-
Visualize the best pose in the active site to identify specific amino acid residues involved in hydrogen bonding, electrostatic, or hydrophobic interactions.
-
Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous computational framework for the complete characterization of this compound. By following these protocols, researchers can generate robust, predictive data on its structural, vibrational, electronic, optical, and potential biological properties.
The true power of this in silico approach lies in its ability to guide subsequent experimental work. The theoretical vibrational spectra will accelerate the analysis of experimental FT-IR and Raman data. The predicted electronic properties and MEP map can inform synthetic strategies for further derivatization. Finally, the molecular docking results provide a clear, testable hypothesis about the molecule's interaction with a key biological target, paving the way for focused enzymatic assays. Future computational work could involve molecular dynamics (MD) simulations to assess the stability of the docked ligand-protein complex over time.[19]
References
- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 5. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 6. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]
- 7. DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. thaiscience.info [thaiscience.info]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 15. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. secjhuapl.edu [secjhuapl.edu]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activity of 4-Amino-6-hydroxynicotinic Acid
Introduction
4-Amino-6-hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest within specific biochemical pathways, particularly in microbial metabolism. While not as widely studied as its parent compound, nicotinic acid (Vitamin B3), understanding its biological roles and potential activities is crucial for researchers in microbiology, enzymology, and drug discovery. This guide provides a comprehensive overview of the known metabolic functions of this compound, explores its potential as a modulator of enzymatic activity, and furnishes detailed experimental protocols for its investigation. Our focus is to deliver scientifically rigorous, actionable insights for researchers, scientists, and drug development professionals.
Section 1: Metabolic Significance in Nicotinate Degradation
The primary documented role of this compound is as a key intermediate in the bacterial degradation of nicotinic acid (niacin).[1][2][3] Various aerobic and anaerobic bacteria utilize nicotinic acid as a carbon, nitrogen, and energy source. This metabolic capability is of significant interest for bioremediation and understanding microbial adaptation.
In several aerobic bacteria, the degradation of nicotinic acid is initiated by the hydroxylation of the pyridine ring.[4] The enzyme nicotinate dehydrogenase (EC 1.17.1.5), a molybdoenzyme, catalyzes the conversion of nicotinate to 6-hydroxynicotinate.[1][5] This intermediate, 6-hydroxynicotinic acid, is a central branching point in the metabolic pathway.[4] Subsequently, the flavin-dependent enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (2,5-DHP).[4][6][7][8]
While this compound is not a direct intermediate in this specific pathway, its structural similarity to 6-hydroxynicotinic acid suggests it may act as a modulator, substrate analog, or inhibitor of the enzymes involved, a concept we will explore in the subsequent sections.
Section 2: Potential Biological Activities
Given its chemical structure, a pyridine ring with amino, hydroxyl, and carboxylic acid functional groups, this compound has the potential for a range of biological activities.
Enzyme Inhibition
The most promising area of investigation for this compound is its potential as an enzyme inhibitor, particularly for the enzymes of the nicotinate degradation pathway. Its structural analogy to the natural substrate, 6-hydroxynicotinic acid, makes it a candidate for competitive inhibition of 6-hydroxynicotinate 3-monooxygenase (NicC) .
Causality for Investigation: Competitive inhibitors often mimic the structure of the substrate, binding to the active site of the enzyme and preventing the natural substrate from binding. The presence of the amino group at the 4-position, instead of a hydrogen, could alter the electronic properties and steric interactions within the active site, potentially leading to tight binding without subsequent catalytic conversion. Investigating this potential inhibition could lead to the development of novel tools for studying microbial metabolism or even new antimicrobial agents that target this essential pathway in certain pathogens.
Antimicrobial Activity
Many antimicrobial agents are structural analogs of essential metabolites.[9] By inhibiting key metabolic enzymes, these compounds can disrupt vital cellular processes, leading to bacteriostasis or bactericidal effects. If this compound proves to be a potent inhibitor of nicotinate degradation, it could exhibit antimicrobial activity against bacteria that rely on this pathway for growth.
Causality for Investigation: The nicotinate degradation pathway is essential for certain bacteria to utilize nicotinic acid as a sole carbon and nitrogen source. An effective inhibitor of this pathway could selectively target these microorganisms. This is particularly relevant in the context of rising antibiotic resistance, where novel microbial targets are urgently needed.[10][11][12]
Other Potential Activities
The presence of a hydroxamic acid-like moiety (the N-hydroxypyridone tautomer) and the overall chemical structure suggest potential for other biological activities, such as:
-
Chelating Agent: The arrangement of the hydroxyl and carboxylic acid groups may allow for the chelation of metal ions, which could impact the function of metalloenzymes.[13]
-
Antioxidant Properties: The phenolic hydroxyl group could potentially act as a radical scavenger.[14]
Section 3: Experimental Protocols for Investigation
To rigorously assess the potential biological activities of this compound, a series of well-defined experiments are necessary.
Protocol: In Vitro Enzyme Inhibition Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC)
This protocol details a continuous spectrophotometric assay to determine the inhibitory potential of this compound on NicC activity by monitoring the consumption of NADH.
Principle: NicC catalyzes the NADH-dependent conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine. The reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). The rate of this decrease is proportional to the enzyme's activity. The effect of this compound on this rate will reveal its inhibitory properties.
Reagents and Materials:
-
Purified 6-hydroxynicotinate 3-monooxygenase (NicC) from a suitable bacterial source (e.g., Pseudomonas putida or Bordetella bronchiseptica).[15]
-
6-hydroxynicotinic acid (6-HNA) substrate.
-
This compound (test compound).
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
UV-Vis spectrophotometer with temperature control.
-
96-well UV-transparent microplates or quartz cuvettes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.5. Dilute to 50 mM for the assay.
-
Prepare a 10 mM stock solution of 6-HNA in the assay buffer.
-
Prepare a 10 mM stock solution of NADH in the assay buffer. Store on ice and protect from light.
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1 µM to 1 mM).
-
-
Assay Setup (for a 200 µL reaction in a 96-well plate):
-
To each well, add:
-
150 µL of 50 mM potassium phosphate buffer, pH 7.5.
-
20 µL of this compound at various concentrations (or solvent control).
-
10 µL of purified NicC enzyme (concentration to be optimized for a linear reaction rate).
-
-
Incubate the plate at 25°C for 5 minutes to allow for pre-incubation of the enzyme with the potential inhibitor.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of 6-HNA and NADH (final concentrations to be at their respective Kₘ values, if known, or at a fixed concentration, e.g., 100 µM 6-HNA and 200 µM NADH).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using the spectrophotometer's kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of the substrate (6-HNA) at different fixed concentrations of the inhibitor.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, where bacteria are exposed to serial dilutions of the test compound.
Reagents and Materials:
-
This compound.
-
Bacterial strains (e.g., Pseudomonas putida as a nicotinate-utilizing strain, and standard quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader) for measuring optical density at 600 nm (OD₆₀₀).
-
Standard antibiotics for positive control (e.g., ciprofloxacin).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Plate:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11. Add 100 µL of sterile CAMHB to well 12.
-
The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.
-
Section 4: Data Summary and Future Directions
To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically tabulated.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Test Compound | IC₅₀ (µM) | Inhibition Type | Source Organism |
| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | This compound | TBD | TBD | Pseudomonas putida |
| Nicotinate Dehydrogenase | This compound | TBD | TBD | Bacillus niacini |
TBD: To Be Determined through experimentation.
Future Directions:
The exploration of this compound's biological activity is in its nascent stages. Based on the foundational work outlined in this guide, future research should focus on:
-
Synthesis of Analogs: Synthesizing derivatives of this compound with modifications to the amino, hydroxyl, and carboxylic acid groups could lead to more potent and selective inhibitors.[17]
-
Structural Biology: Co-crystallization of the compound with its target enzymes (e.g., NicC) would provide invaluable insights into the molecular basis of its inhibitory activity and guide rational drug design.[18][19][20]
-
In Vivo Efficacy: If promising antimicrobial activity is observed in vitro, testing the compound in animal models of bacterial infection would be the next logical step.
-
Broad-Spectrum Screening: The compound should be screened against a wider panel of microbial species and a broader range of enzymes to identify any off-target effects or novel activities.
This technical guide provides a strategic framework for the systematic investigation of this compound. By combining a clear understanding of its metabolic context with rigorous experimental protocols, researchers can effectively unlock the therapeutic and scientific potential of this intriguing molecule.
References
- 1. Nicotinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Reactome | Nicotinate metabolism [reactome.org]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Amino-6-hydroxynicotinic Acid as a Putative Nicotinic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territories in Nicotinic Acid Metabolism
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone of cellular metabolism, serving as the precursor to the essential coenzymes NAD+ and NADP+.[1] Its metabolic fate is well-documented, primarily involving conjugation and a significant pathway leading to 6-hydroxynicotinic acid. However, the vast and intricate network of metabolic pathways often harbors undiscovered side-routes and novel metabolites. This guide ventures into the hypothetical, yet scientifically plausible, realm of 4-Amino-6-hydroxynicotinic acid as a potential, uncharacterized metabolite of nicotinic acid.
While direct evidence for the natural occurrence of this compound is currently scarce in published literature, its structural similarity to known biological molecules warrants a thorough investigation. This document serves as a technical roadmap for researchers poised to explore this frontier. We will provide a scientifically grounded, hypothetical framework for its formation, state-of-the-art methodologies for its detection and quantification, and a discussion of its potential biological significance based on analogous structures.
Part 1: The Established Landscape of Nicotinic Acid Metabolism and the Hypothetical Emergence of this compound
The canonical metabolism of nicotinic acid in most organisms proceeds through several key pathways, including the Preiss-Handler pathway for NAD+ synthesis and various detoxification routes.[1][2][3] A major catabolic pathway in bacteria involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase.[4][5] This is followed by further degradation.
The existence of this compound would necessitate a deviation from these known pathways. We propose a hypothetical biosynthetic route centered on the amination of a precursor molecule.
A Proposed Biosynthetic Pathway
The most probable route to this compound would likely involve the enzymatic amination of 6-hydroxynicotinic acid. This hypothesis is predicated on the existence of aminotransferase enzymes capable of acting on pyridine derivatives. While a specific enzyme for this reaction has not been identified, the vast diversity of microbial and mammalian enzymes suggests its potential existence.
Caption: Hypothetical pathway for the formation of this compound.
Part 2: A Practical Guide to the Detection and Quantification of this compound
The cornerstone of validating the existence of a novel metabolite is a robust and sensitive analytical methodology. Given the polar and multi-functional nature of this compound, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the indicated analytical platform.[6][7]
Synthesis of an Analytical Standard
A crucial prerequisite for developing a quantitative analytical method is the availability of a pure analytical standard. While not commercially available as a common stock item, 4-Amino-6-hydroxypyridine-3-carboxylic acid can be synthesized. One potential synthetic route involves the reduction of a suitable nitro-precursor or the amination of a halogenated derivative. A general procedure for the synthesis of 4-aminopyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has been described and could be adapted.[8]
Sample Preparation from Biological Matrices
The extraction of a polar analyte like this compound from complex biological matrices such as plasma, urine, or cell culture media requires careful consideration to ensure high recovery and minimal matrix effects.
Table 1: Recommended Sample Preparation Protocols
| Matrix | Protocol | Key Considerations |
| Plasma/Serum | Protein precipitation with a cold organic solvent (e.g., 80% methanol or acetonitrile). | Ensure complete protein removal to prevent column clogging. |
| Urine | Dilution with a suitable buffer, followed by filtration. | High salt content may require a solid-phase extraction (SPE) clean-up step. |
| Cell Lysates | Sonication or freeze-thaw cycles in a suitable lysis buffer, followed by protein precipitation. | Buffer composition should be compatible with subsequent LC-MS analysis. |
UPLC-MS/MS Method Development
A sensitive and selective UPLC-MS/MS method is paramount for the unambiguous identification and quantification of this compound.
Given the polar nature of the analyte, a reversed-phase separation with a suitable column chemistry is recommended.
-
Column: A C18 column with polar end-capping or a HILIC column would be appropriate.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation and improve peak shape, is a standard starting point.[9]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for UPLC systems.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.
Tandem mass spectrometry in the positive electrospray ionization (ESI+) mode is expected to provide the best sensitivity. The method should be developed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and quantification.
Table 2: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| [M+H]+ | Fragment 1 | To be optimized | Loss of H₂O |
| [M+H]+ | Fragment 2 | To be optimized | Loss of CO₂ |
| [M+H]+ | Fragment 3 | To be optimized | Fragmentation of the pyridine ring |
The exact m/z values and collision energies would need to be determined empirically using the synthesized analytical standard.
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the results. The validation should be performed according to established guidelines and include the following parameters:
-
Linearity and Range: A calibration curve should be constructed using the synthesized standard over the expected concentration range in biological samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention time of the analyte.
-
Matrix Effect: Evaluated by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analyte in the matrix under different storage conditions should be assessed.
Caption: Workflow for the analysis of this compound.
Part 3: Potential Biological Significance and Future Directions
The biological activity of this compound is currently unknown. However, the aminonicotinic acid scaffold is present in a number of compounds with interesting pharmacological properties. Derivatives of aminonicotinic acid have been investigated for their potential as antifungal, antibacterial, and anti-inflammatory agents.[5][10][11]
The presence of both an amino and a hydroxyl group on the pyridine ring, in addition to the carboxylic acid, suggests that this compound could have unique metal-chelating properties or interact with specific enzyme active sites.
Future research should focus on:
-
Confirmation of its existence: Utilizing the proposed analytical methodology to screen biological samples from various organisms, particularly those known to metabolize nicotinic acid extensively.
-
Elucidation of its biosynthetic pathway: If detected, tracer studies using isotopically labeled nicotinic acid could help to definitively map its formation.
-
Investigation of its biological activity: Once a sufficient quantity of the compound is synthesized, its pharmacological effects can be assessed in a variety of in vitro and in vivo models.
Conclusion
This technical guide provides a comprehensive framework for the scientific community to investigate the existence and potential significance of this compound as a novel metabolite of nicotinic acid. While its presence in biological systems remains to be confirmed, the proposed methodologies and scientific rationale offer a clear path forward for researchers to explore this intriguing possibility. The discovery of new metabolites can open up new avenues in our understanding of cellular metabolism and may lead to the identification of novel biomarkers or therapeutic targets.
References
- 1. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Isolation of 4-Amino-6-hydroxynicotinic Acid
Introduction and Significance
4-Amino-6-hydroxynicotinic acid, also known by its tautomeric name 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative. Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it an interesting scaffold for medicinal chemistry and materials science. The arrangement of these functional groups offers multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.
Compounds of this class, aminohydroxy- and aminopyridine carboxylic acids, are recognized as important intermediates in the synthesis of biologically active molecules. For instance, the 4-aminopyridine core is found in compounds with applications in neuroscience, and various substituted pyridines are precursors to a wide range of pharmaceuticals. The presence of both hydrogen bond donors and acceptors in this compound suggests its potential for forming specific interactions with biological targets or for creating ordered supramolecular structures.
This guide will detail rational synthetic approaches and robust purification strategies for obtaining this compound, providing researchers with the foundational knowledge to produce this valuable chemical entity.
Proposed Synthetic Strategies
The synthesis of a polysubstituted pyridine ring like that in this compound can be approached through several established methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible strategies are outlined below.
Strategy 1: Ring Construction from Acyclic Precursors
A common and versatile method for synthesizing substituted pyridones is the condensation of a β-ketoester or a related active methylene compound with an enamine or similar precursor, followed by cyclization.
The core logic of this approach is to construct the pyridine ring by forming two new carbon-nitrogen bonds and one new carbon-carbon bond in a controlled manner. The selection of acyclic precursors with the desired substituents pre-installed allows for a convergent and often high-yielding synthesis.
A potential pathway could involve the reaction of an N,N-dimethylformamide acetal with a suitable ketone to form an enaminone, which is then reacted with an active methylene compound in the presence of an ammonia source to construct the pyridone ring.
Experimental Protocol: Synthesis of a 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate Derivative (General Procedure)
This protocol is adapted from a general method for the synthesis of related pyridone structures and would require optimization for the specific target molecule.
-
Step 1: Formation of the Enaminone.
-
To a solution of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate in a suitable solvent (e.g., methanol or ethanol), add 1.1 equivalents of a primary amine (for N-substituted pyridones) or an ammonia source.
-
Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization to the Pyridone.
-
Upon completion of the initial reaction, the intermediate enamine can be isolated or used directly.
-
For cyclization, the reaction mixture is often heated at a higher temperature, sometimes with the addition of a base or acid catalyst to promote ring closure.
-
-
Step 3: Work-up and Initial Isolation.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce precipitation of the crude product.
-
The solid is collected by filtration, washed with cold solvent, and dried.
-
Strategy 2: Ring Transformation of a Pre-existing Heterocycle
Ring transformation reactions provide an elegant route to complex heterocycles from more readily available ones. For the synthesis of functionalized 4-aminopyridines, a nitropyrimidinone can serve as a versatile starting material.[1]
The rationale behind this strategy is the inherent electrophilicity at the 2- and 6-positions of the 3-methyl-5-nitropyrimidin-4(3H)-one, which allows for nucleophilic attack by an active methylene compound. Subsequent ring-opening and recyclization with an ammonia source leads to the desired 4-aminopyridine scaffold.[1]
Diagram of the Ring Transformation Pathway
Caption: General workflow for the synthesis of 4-aminopyridines via ring transformation.
Experimental Protocol: Synthesis of a Functionalized 4-Aminopyridine via Ring Transformation [1]
This is a generalized protocol based on the work of Nishiwaki et al. for the synthesis of 4-aminopyridines.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1.0 mmol) in methanol (20 mL).
-
To this solution, add the active methylene compound (2.0 mmol) and ammonium acetate (2.0 mmol).
-
-
Reaction Execution:
-
Heat the mixture under reflux. The reaction time can vary significantly depending on the substrate (e.g., 3 days for ethyl 3-oxobutanoate).
-
Monitor the reaction by TLC to determine the point of completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can then be subjected to purification by column chromatography or recrystallization.
-
Isolation and Purification
The isolation and purification of this compound from a crude reaction mixture would leverage its physicochemical properties, particularly its acidic and basic functional groups, which influence its solubility.
Diagram of a General Isolation and Purification Workflow
Caption: A typical workflow for the isolation and purification of an amphoteric compound.
Precipitation by pH Adjustment
The amphoteric nature of this compound (due to the carboxylic acid and the amino group) allows for its purification by pH-controlled precipitation.
-
Principle: The compound will be soluble in acidic solutions (due to protonation of the amino group) and in basic solutions (due to deprotonation of the carboxylic acid and hydroxyl group). At its isoelectric point, its solubility will be at a minimum, causing it to precipitate from the solution.
Experimental Protocol: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous base (e.g., 1 M NaOH).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with stirring until the pH reaches the isoelectric point of the compound (this would need to be determined empirically, likely in the range of pH 3-5).
-
Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and then with a small amount of a water-miscible organic solvent (e.g., cold ethanol or acetone) to aid in drying.
-
Drying: Dry the purified product under vacuum.
Recrystallization
For further purification, recrystallization from a suitable solvent is a standard and effective technique.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar, amphoteric molecule like this compound, polar protic solvents such as water, ethanol, or acetic acid, or mixtures thereof, are likely candidates.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent system. Heat the mixture to the boiling point of the solvent while stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and assessment of proton environments. | Aromatic and vinyl proton signals in the pyridine ring region, and potentially broad signals for the -NH₂ and -OH protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carboxylic acid carbonyl, the carbons of the pyridine ring (with distinct shifts for those bearing substituents), and any other carbon atoms. |
| FT-IR | Identification of functional groups. | Characteristic stretching frequencies for O-H (hydroxyl and carboxylic acid), N-H (amino), C=O (carboxylic acid and pyridone tautomer), and C=C/C=N bonds of the aromatic ring. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₆H₆N₂O₃ (154.0378 g/mol ). |
| HPLC | Purity assessment. | A single major peak under various mobile phase conditions, indicating the absence of significant impurities. |
Conclusion
While the historical discovery of this compound remains elusive in the common scientific literature, its synthesis and purification can be confidently approached using established methods in heterocyclic chemistry. The strategies of ring formation from acyclic precursors and ring transformation offer viable pathways to this molecule. Its purification is readily achievable through standard techniques such as pH-controlled precipitation and recrystallization. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to access and utilize this versatile chemical scaffold.
References
An In-Depth Technical Guide to the Thermochemical Properties of 4-Amino-6-hydroxynicotinic Acid
Introduction: Situating 4-Amino-6-hydroxynicotinic Acid in a Therapeutic Context
This compound is a substituted pyridinecarboxylic acid, deriving from the core structure of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating hyperlipidemia to potential anti-inflammatory agents.[1][2][3] The introduction of amino and hydroxyl functional groups onto the pyridine ring, as in the case of this compound, is a strategic approach to modulate the molecule's physicochemical properties, including its solubility, binding affinity to biological targets, and metabolic stability.
A thorough understanding of a compound's thermochemical properties is fundamental to its development as a pharmaceutical agent. These properties—including enthalpy of formation, combustion, and sublimation—govern its stability, crystal lattice energy, and phase behavior, which are critical parameters for synthesis, purification, formulation, and storage.
This guide provides a comprehensive overview of the essential thermochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its characterization. We will leverage detailed experimental and computational data from its closely related precursors, 4-hydroxynicotinic acid and 6-hydroxynicotinic acid, as authoritative benchmarks.[4][5] The protocols and methodologies detailed herein represent a complete roadmap for the full thermochemical elucidation of this and other novel nicotinic acid derivatives.
Synthesis Pathway: A Note on Preparation
A reproducible synthesis of a high-purity compound is the prerequisite for accurate thermochemical analysis. While a specific, peer-reviewed synthesis for this compound is not extensively documented, established routes for its parent compounds, 4-aminonicotinic acid and 6-hydroxynicotinic acid, provide a logical foundation. For instance, 4-aminonicotinic acid can be synthesized from isoquinoline via oxidation, anhydride formation, ammonolysis, and a Hofmann rearrangement.[6] Concurrently, 6-hydroxynicotinic acid can be prepared through various methods, including the enzymatic hydroxylation of nicotinic acid or via the reaction of methyl coumalate with ammonium hydroxide.[1][7] A plausible synthetic strategy for the target molecule would likely involve a multi-step process starting from a suitable nicotinic acid precursor, involving regioselective nitration, reduction to the amine, and subsequent hydroxylation.
Thermochemical Properties: Experimental Benchmarks
The energetic properties of a molecule provide a quantitative measure of its intrinsic stability. The standard molar enthalpy of formation (ΔfH°m), enthalpy of combustion (ΔcH°m), and enthalpy of sublimation (ΔgcrH°m) are the cornerstones of this characterization. The following table summarizes these key parameters for the parent hydroxynicotinic acids, as determined by Ribeiro da Silva et al., providing a crucial reference point for our target molecule.[4][5]
| Thermochemical Property | 4-Hydroxynicotinic Acid (4HNA) | 6-Hydroxynicotinic Acid (6HNA) |
| Standard Molar Enthalpy of Combustion (crystal, 298.15 K) | -2661.7 ± 1.5 kJ·mol⁻¹ | -2666.1 ± 1.2 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -413.9 ± 1.7 kJ·mol⁻¹ | -409.5 ± 1.4 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 145.4 ± 1.1 kJ·mol⁻¹ | 143.9 ± 1.0 kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -268.5 ± 2.0 kJ·mol⁻¹ | -265.6 ± 1.7 kJ·mol⁻¹ |
Data sourced from Ribeiro da Silva, M. A. V., et al. (2009).[4][5]
The addition of an amino group at the 4-position is expected to further stabilize the molecule, likely resulting in a more negative enthalpy of formation. The precise quantification of this effect requires the application of the experimental and computational methods outlined below.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive and self-validating determination of thermochemical data. The overall workflow integrates experimental measurements with computational validation.
Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the crystalline state is derived from the experimentally determined standard energy of combustion. An isoperibol micro rotating-bomb calorimeter is the instrument of choice for nitrogen-containing organic compounds.[4][8]
Causality: By precisely measuring the heat released during the complete combustion of a known mass of the sample in a pure oxygen environment, we can calculate the standard internal energy of combustion (ΔcU°). This value is then used, along with the known enthalpies of formation of the products (CO₂, H₂O, and N₂), to calculate the enthalpy of formation of the reactant via Hess's Law.
Step-by-Step Methodology:
-
Sample Preparation: A pellet of approximately 5-10 mg of pure, dried this compound is prepared. The sample must be thoroughly dried to eliminate water, which would introduce significant error.[4]
-
Calorimeter Calibration: The energy equivalent of the calorimeter (ε) is determined by combusting a certified standard, typically benzoic acid (NIST SRM 39i), under identical conditions.[8] This step is critical for ensuring the accuracy of the measurements.
-
Bomb Setup: The sample pellet is placed in a platinum crucible. A platinum ignition wire is positioned to be in contact with the sample. A small amount of deionized water (e.g., 1.0 mL) is added to the bomb to ensure all nitric acid formed from the nitrogen in the sample dissolves, creating a well-defined final state.[8]
-
Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of ~3.0 MPa. It is then placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is ignited electrically.
-
Data Acquisition: The temperature of the calorimeter is monitored with high precision (e.g., to 10⁻⁵ K) before, during, and after the combustion reaction to obtain the corrected temperature rise (ΔT).
-
Analysis of Products: The gaseous contents of the bomb are analyzed for CO₂ to confirm complete combustion. The liquid phase is analyzed (e.g., by titration) to quantify the amount of nitric acid formed.
-
Calculation:
-
The gross energy released is calculated: Qtotal = ε × ΔT.
-
Corrections are applied for the ignition energy (fuse wire) and the energy of formation of nitric acid from N₂(g), O₂(g), and H₂O(l).
-
The standard specific energy of combustion (Δcu°) is calculated from the corrected energy release and the mass of the sample.
-
The standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation (ΔfH°m) are derived using standard thermodynamic equations.
-
Protocol 2: Determination of Enthalpy of Sublimation
The enthalpy of sublimation, which is the energy required to transform the compound from a solid to a gaseous state, is a measure of the intermolecular forces in the crystal lattice. It is determined by measuring the variation of vapor pressure with temperature.
Causality: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization/sublimation. By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be derived from the slope of a ln(p) vs. 1/T plot. The Knudsen effusion method is a reliable technique for substances with low vapor pressures.[4][5]
Step-by-Step Methodology:
-
Apparatus: A Knudsen effusion cell, which is a small container with a precisely machined small orifice, is used. The cell is placed in a high-vacuum, temperature-controlled environment.
-
Measurement: The sample is placed in the cell, and the system is evacuated. The cell is heated to a series of constant, known temperatures.
-
Effusion Rate: The rate of mass loss of the sample through the orifice is measured at each temperature using a high-precision vacuum microbalance.
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation.
-
Data Analysis: The natural logarithm of the vapor pressure (ln p) is plotted against the reciprocal of the absolute temperature (1/T).
-
Enthalpy Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experiment is derived from the slope of the plot (-ΔgcrH°m/R, where R is the ideal gas constant). This value is then corrected to the standard reference temperature of 298.15 K.
Protocol 3: Thermal Stability Assessment with DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and decomposition temperatures.[9]
Causality: DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic (melting) and exothermic (decomposition) events. TGA measures the change in mass as a function of temperature, indicating when volatile products are released during decomposition.[10]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the sample (2-5 mg) is weighed into an aluminum or platinum crucible.
-
Instrumentation: The sample and an empty reference crucible are placed in the DSC/TGA instrument.
-
Heating Program: The samples are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).
-
Data Analysis:
-
DSC Thermogram: The onset temperature of an endothermic peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
-
TGA Thermogram: The temperature at which significant mass loss begins is the onset of decomposition. The shape of the mass loss curve can provide information about the decomposition mechanism.
-
Computational Chemistry Workflow
In parallel with experimental work, high-level quantum chemical calculations provide an independent and predictive route to thermochemical data, particularly the gas-phase enthalpy of formation.[4][5]
This workflow relies on the principle of using well-balanced isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This strategic choice allows for the cancellation of systematic errors in the quantum chemical calculations, leading to highly accurate predictions of reaction enthalpies. By choosing reference species with accurately known experimental enthalpies of formation, the enthalpy of formation of the target molecule can be derived with high confidence.[5]
Conclusion
The thermochemical characterization of this compound is a critical step in its evaluation as a potential pharmaceutical candidate. While direct experimental data is not yet published, a clear and robust pathway for its determination exists. This guide has outlined the integrated experimental and computational methodologies required for this task. By leveraging combustion calorimetry, Knudsen effusion, and thermal analysis, coupled with high-accuracy quantum chemical calculations, a complete and validated thermochemical profile can be established. The benchmark data provided for 4-hydroxynicotinic acid and 6-hydroxynicotinic acid serve as an essential foundation for this future work, enabling researchers to confidently pursue the development of this and other novel therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Comprehensive Guide to the Analytical Quantification of 4-Amino-6-hydroxynicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-hydroxynicotinic acid, a heterocyclic compound and derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in various scientific domains, including drug development and metabolic research. Accurate and precise quantification of this analyte is crucial for understanding its pharmacokinetics, biological function, and role in chemical synthesis. This guide provides a detailed overview and validated protocols for the quantification of this compound in diverse matrices. We will explore robust methodologies based on High-Performance Liquid Chromatography (HPLC) with UV detection and the highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound possesses both an amino group and a carboxyl group, classifying it as an amino acid derivative.[1] Its amphoteric nature and high polarity present unique challenges for chromatographic separation and quantification. Like other nicotinic acid derivatives, it plays a role in various metabolic pathways, making its accurate measurement essential for diagnosing and monitoring metabolic disorders.[2][3] The choice of analytical method is paramount and depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While simpler techniques like UV-Vis spectrophotometry can be used, they often lack the specificity required for complex biological samples.[4][5] Therefore, chromatographic methods, particularly HPLC and LC-MS/MS, are the preferred approaches for reliable quantification.[2][3][6]
Foundational Strategies: Sample Preparation
The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to extract the target analyte from the sample matrix, remove interfering substances, and present it in a format compatible with the analytical instrument.[7][8] The complexity of this step is dictated by the sample type, ranging from relatively clean pharmaceutical formulations to complex biological fluids like plasma or urine.
Core Principle: Matrix Effect Mitigation
In complex matrices, co-eluting endogenous components can suppress or enhance the ionization of the target analyte in an LC-MS/MS source, a phenomenon known as the "matrix effect."[8] Proper sample cleanup is the most effective strategy to minimize these effects and ensure data accuracy.[9]
General Sample Preparation Workflow
Caption: General workflow for sample preparation.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This method is fast and effective for removing the bulk of proteins from biological fluids.
-
Aliquot Sample: Transfer 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to account for variability during preparation and analysis.[10]
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. Acetonitrile is effective at precipitating proteins while keeping small molecules like our analyte in solution.[3]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate & Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Urine or Tissue Homogenates
SPE provides a much cleaner sample extract compared to PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away.[7][8] A mixed-mode cation exchange (MCX) sorbent is ideal for retaining an amphoteric molecule like this compound.
-
Condition Column: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibrate Column: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the sorbent for optimal analyte retention.
-
Load Sample: Load the pre-treated sample (e.g., 1 mL of diluted urine) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove hydrophilic and moderately hydrophobic interferences.
-
Elute: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the cationic charge on the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.
Method 1: RP-HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible method suitable for quantification when high sensitivity is not required.[1][11] The method separates compounds based on their hydrophobicity.
Principle of Separation
The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Because this compound is highly polar, a specialized column or mobile phase modifier may be required for adequate retention.[6][12] A polar-embedded or polar-endcapped C18 column can improve the retention and peak shape of polar analytes.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex Luna Omega 3 µm Polar C18 (100 x 2.1 mm) or equivalent.[13]
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 1% B
-
1-8 min: 1% to 15% B
-
8-9 min: 15% to 95% B (column wash)
-
9-10 min: 95% B
-
10-10.1 min: 95% to 1% B
-
10.1-15 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 265 nm (The optimal wavelength should be determined by running a UV scan of a standard).
Method Validation and Performance
The method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure its reliability.[4]
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.995 | 0.998[4] |
| Range | 1 - 100 µg/mL | 1-50 µg/mL[11] |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102%[11] |
| Precision (%RSD) | < 15% (Intra- & Inter-day) | < 5%[11] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | ~100 ng/mL[11] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | ~0.5 µg/mL |
Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring high sensitivity and selectivity, such as analyzing low concentrations in biological matrices, UPLC-MS/MS is the gold standard.[3][4] This technique couples the superior separation power of UPLC with the mass-selective detection of a triple quadrupole mass spectrometer.
Principle of UPLC-MS/MS
After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer selects the specific precursor ion (the molecular ion of the analyte). This ion is fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[14]
UPLC-MS/MS Workflow
Caption: Workflow of a UPLC-MS/MS system for quantification.
Detailed UPLC-MS/MS Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a volatile modifier ideal for MS).[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast 5-minute gradient is typical, starting at low %B, ramping up to wash the column, and re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[13] The phenolic hydroxyl group and carboxylic acid group make negative mode favorable.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For this compound (M.W. 154.12 g/mol ), a hypothetical transition would be:
-
Precursor Ion (Q1): 153.1 m/z ([M-H]⁻)
-
Product Ion (Q3): 109.1 m/z ([M-H-CO₂]⁻)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.[14]
-
Method Validation and Performance
LC-MS/MS methods offer significantly lower detection and quantification limits.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | > 0.998[4] |
| Range | 4-5 orders of magnitude | 10 - 5000 ng/mL[4] |
| Accuracy (% Recovery) | 85 - 115% | 95.4% - 106.2% |
| Precision (%RSD) | < 15% | Intra-day: 1.79-6.29%[4] |
| Lower LOQ (LLOQ) | Defined by precision & accuracy | 10.1 ng/mL[4] |
Conclusion
The quantification of this compound can be reliably achieved using either HPLC-UV or UPLC-MS/MS. The choice of method is dictated by the specific requirements of the study. For routine analysis of samples with analyte concentrations in the µg/mL range, HPLC-UV provides a robust and cost-effective solution. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. In all cases, rigorous sample preparation and formal method validation are critical to generating accurate, reproducible, and defensible data.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. bevital.no [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Topic: A Proposed Biocatalytic Route for the Enzymatic Synthesis of 4-Amino-6-hydroxynicotinic Acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-6-hydroxynicotinic acid is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug development. Traditional chemical synthesis of such highly functionalized heterocycles often requires multi-step processes with harsh reaction conditions, leading to challenges in regioselectivity and sustainability. Biocatalysis, leveraging the exquisite specificity and efficiency of enzymes, offers a compelling alternative for greener and more direct synthetic routes.[1][2]
This document outlines a proposed two-step enzymatic pathway for the synthesis of this compound. While a direct, single-enzyme route has not been reported in the literature, this guide synthesizes established biocatalytic transformations to construct a scientifically sound and experimentally viable strategy. The first step, the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, is a well-documented process.[3][4] The second, a novel regioselective amination, is presented as a research directive, outlining a workflow for enzyme discovery and engineering. This application note provides detailed protocols for the established hydroxylation step and a strategic framework for developing the subsequent amination bioconversion.
Proposed Two-Step Enzymatic Pathway
The proposed synthesis begins with the readily available precursor, nicotinic acid (Vitamin B3), and proceeds through a hydroxylated intermediate to the final product.
Figure 1: Proposed two-step biocatalytic pathway for the synthesis of this compound.
Step 1: Enzymatic Hydroxylation of Nicotinic Acid
The first transformation is the regioselective hydroxylation of nicotinic acid at the C6 position to yield 6-hydroxynicotinic acid. This reaction is catalyzed by nicotinic acid hydroxylase, a flavoenzyme found in various aerobic bacteria that utilize nicotinic acid as a carbon source.[5]
-
Enzyme: Nicotinic Acid Hydroxylase
-
Source Organisms: Species of Bacillus, Pseudomonas, and particularly Achromobacter xylosoxydans have been shown to be effective producers of this enzyme.[4][6]
-
Causality of Choice: This enzymatic step is well-characterized and has been demonstrated to be highly efficient, with reports of high yields (>90%).[3] The enzyme's strict regioselectivity for the C6 position avoids the formation of other hydroxylated isomers, simplifying downstream purification.
Step 2: Proposed Regioselective C4-Amination
The second, more challenging step involves the introduction of an amino group at the C4 position of 6-hydroxynicotinic acid. Currently, no wild-type enzyme is known to catalyze this specific reaction. Therefore, this step represents a frontier for biocatalyst development.
-
Potential Enzyme Classes:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are renowned for their ability to functionalize non-activated C-H bonds. Through protein engineering, P450s can be evolved to catalyze C-H amination reactions, making them a primary target for this transformation.[7]
-
Other Oxidoreductases: Screening of other classes of hydroxylases or related oxidoreductases may reveal enzymes with latent aminating activity that can be enhanced through directed evolution.
-
-
Strategic Importance: Developing a biocatalyst for this step would be a significant advancement, providing a direct and selective method for producing 4-amino substituted pyridine rings, which are valuable synthons in pharmaceutical development.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and purification of the intermediate, 6-hydroxynicotinic acid, and a strategic workflow for developing the novel amination step.
Protocol 1: Cultivation of Achromobacter xylosoxydans for Nicotinic Acid Hydroxylase Production
This protocol is adapted from established methods for inducing hydroxylase activity.[3][4]
1. Media Preparation (per 1 L):
- Sodium Phosphate, Dibasic (Na₂HPO₄·2H₂O): 10.9 g
- Potassium Phosphate, Monobasic (KH₂PO₄): 4.0 g
- Yeast Extract: 0.5 g
- Nicotinic Acid: 2.0 g (as the sole carbon source and inducer)
- Deionized Water: to 1 L
- Instructions: Dissolve all components in water, adjust pH to 7.0, and sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculation and Fermentation:
- Prepare a starter culture by inoculating 50 mL of the above medium with a glycerol stock of Achromobacter xylosoxydans (e.g., DSM 2783) and incubating at 30°C with shaking (200 rpm) for 24 hours.
- Inoculate 1 L of the production medium with the 50 mL starter culture.
- Ferment at 30°C with vigorous aeration for 24-36 hours. Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).
3. Cell Harvesting:
- Once the culture reaches the late logarithmic or early stationary phase, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Wash the cell pellet twice with a cold 50 mM potassium phosphate buffer (pH 7.5).
- The resulting cell paste can be used immediately as a whole-cell biocatalyst or stored at -80°C for later use. The use of whole cells is often preferred as it circumvents the need for enzyme purification and cofactor addition.
Protocol 2: Whole-Cell Bioconversion of Nicotinic Acid to 6-Hydroxynicotinic Acid
This protocol utilizes the harvested A. xylosoxydans cells for the biotransformation.
1. Reaction Setup:
- Prepare a 5% (w/v) solution of sodium nicotinate in water. Adjust the pH to 6.5.
- In a temperature-controlled bioreactor, bring the sodium nicotinate solution to 30°C.
- Add the washed cell paste from Protocol 1 to the reactor to a final concentration of ~5 g (dry cell weight) per liter.
- Ensure intensive aeration and stirring to maintain a high dissolved oxygen concentration, which is critical for the hydroxylase activity.
2. Reaction Monitoring and Control:
- Maintain the reaction temperature at 30°C.
- Continuously monitor the pH. The reaction consumes the nicotinic acid, and the pH can be maintained at 6.5-7.0 by the controlled addition of a nicotinic acid solution.
- Withdraw aliquots periodically (e.g., every hour) and analyze for the consumption of nicotinic acid and the formation of 6-hydroxynicotinic acid by High-Performance Liquid Chromatography (HPLC).
- HPLC Conditions (Example): C18 column, mobile phase of 95:5 water:methanol with 0.1% formic acid, detection at 265 nm.
3. Reaction Completion:
- The reaction is typically complete within 7-10 hours, often indicated by a sharp rise in the dissolved oxygen concentration as substrate becomes limiting.[3]
| Parameter | Optimal Value | Rationale |
| Biocatalyst | A. xylosoxydans whole cells | High hydroxylase activity; avoids costly enzyme purification.[4] |
| Substrate | 5% Sodium Nicotinate | Good solubility and bioavailability for the cells. |
| Temperature | 30°C | Optimal temperature for enzyme activity and cell stability.[3] |
| pH | 6.5 - 7.0 | Maintains the catalytic efficiency of nicotinic acid hydroxylase.[4] |
| Aeration | High / Vigorous | The hydroxylation reaction is oxygen-dependent. |
| Expected Yield | >90% | Based on reported efficiencies for this bioconversion.[3] |
| Table 1: Optimized parameters for the synthesis of 6-hydroxynicotinic acid. |
Protocol 3: Purification of 6-Hydroxynicotinic Acid
1. Catalyst Removal:
- Once the reaction is complete, separate the cell mass from the reaction supernatant by centrifugation (10,000 x g for 20 min) or microfiltration.
2. Product Precipitation:
- Transfer the clear supernatant to a new vessel.
- Slowly add concentrated sulfuric acid or hydrochloric acid to the solution while stirring to lower the pH to approximately 1.5.[3]
- 6-Hydroxynicotinic acid has low solubility at acidic pH and will precipitate out as a white solid.
3. Isolation and Drying:
- Collect the precipitated product by vacuum filtration.
- Wash the solid with a small amount of cold deionized water to remove residual salts.
- Dry the product under vacuum at 50°C to a constant weight.
4. Quality Assessment:
- Confirm the identity and purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. Purity should exceed 98%.[3]
Strategic Workflow for C4-Aminase Development
The development of the novel amination step requires a structured research approach combining bioinformatics, molecular biology, and high-throughput screening.
Figure 2: Workflow for the discovery and engineering of a C4-aminating enzyme.
-
Target Identification: Use bioinformatics tools to mine genomic databases for potential C-H activating enzymes, such as P450 monooxygenases, from organisms known to metabolize aromatic compounds.
-
Library Construction: Synthesize the identified genes with codon optimization for expression in a suitable host (e.g., E. coli). Create focused mutant libraries using techniques like site-saturation mutagenesis at residues within the predicted active site.
-
High-Throughput Screening (HTS): Develop a sensitive and rapid assay to screen the enzyme libraries for the desired C4-amination of 6-hydroxynicotinic acid. This could be an LC-MS-based assay for direct product detection or a colorimetric proxy assay.
-
Directed Evolution: Subject the most promising "hit" enzymes to iterative rounds of random and/or rational mutagenesis, followed by HTS, to enhance activity, selectivity, and stability.
-
Process Optimization: Once an efficient enzyme variant is developed, optimize the reaction conditions (pH, temperature, co-solvent, cofactor regeneration system) and scale up the bioconversion process.
Conclusion
This application note details a robust and validated biocatalytic method for producing 6-hydroxynicotinic acid, a key intermediate. Furthermore, it provides a clear and strategic research framework for developing the novel enzymatic amination required to complete the synthesis of this compound. By combining established biotransformations with modern enzyme engineering techniques, this proposed pathway offers a promising route for the sustainable and efficient production of valuable heterocyclic compounds for the pharmaceutical and chemical industries.
References
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH658866A5 - METHOD FOR PRODUCING 6-HYDROXYNICOTINIC ACID. - Google Patents [patents.google.com]
- 7. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Amino-6-hydroxynicotinic Acid in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The unique electronic properties and the ability of the nitrogen atom to engage in hydrogen bonding make pyridine derivatives privileged structures in medicinal chemistry.[1] 4-Amino-6-hydroxynicotinic acid is an intriguing, yet underexplored, building block that presents a trifunctionalized pyridine core. The strategic placement of an amino group, a hydroxyl group, and a carboxylic acid on the pyridine ring offers multiple points for chemical diversification, making it a highly attractive starting material for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis. While direct literature on the extensive use of this specific isomer is emerging, its reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups and related pyridine systems. We will explore its physicochemical properties, propose synthetic strategies for its derivatization, and provide detailed, field-proven protocols for key transformations.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| CAS Number | 85145-48-8 | [4] |
| Appearance | Likely a solid | Inferred |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [4] |
Spectroscopic Analysis (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. Additionally, broad signals corresponding to the amine, hydroxyl, and carboxylic acid protons would be observed.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display six distinct signals for the six carbon atoms. The carboxyl carbon would appear at the lowest field (~170 ppm), followed by the carbons attached to the oxygen and nitrogen atoms.[4]
Caption: Structure of this compound.
Synthetic Accessibility: A Proposed Route
While this compound is commercially available, understanding its synthesis can provide insights into potential impurities. A plausible synthetic route could involve the nitration of the commercially available 6-hydroxynicotinic acid, followed by reduction of the nitro group.
Caption: Proposed synthesis of this compound.
The regioselectivity of the nitration is directed by the activating hydroxyl group and the deactivating carboxylic acid and pyridine nitrogen. The position ortho to the hydroxyl group and meta to the carboxylic acid is the most likely site of nitration.
Application Notes and Protocols: A Trifecta of Reactivity
The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity under appropriate reaction conditions.
Reactions at the Carboxylic Acid: Amide Bond Formation
The carboxylic acid moiety is a versatile handle for derivatization, most commonly through the formation of amide bonds. This is a cornerstone of medicinal chemistry for introducing diverse substituents to modulate pharmacological properties.[6] The direct coupling of a carboxylic acid and an amine is generally inefficient due to acid-base chemistry.[7] Therefore, the use of coupling reagents is standard practice.[7][8]
Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] The addition of HOBt minimizes racemization, a common side reaction in peptide coupling, by forming an active ester that is less prone to epimerization.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction.
-
DMF: A polar aprotic solvent is used to dissolve the reactants.
Caption: Amide bond formation workflow.
Reactions at the Hydroxyl Group: O-Alkylation
The 6-hydroxyl group, being part of a hydroxypyridine system, exists in tautomeric equilibrium with the corresponding pyridone. This hydroxyl group can be alkylated under basic conditions, for instance, through a Williamson ether synthesis, to introduce a variety of side chains.
Protocol: General Procedure for O-Alkylation
-
Materials:
-
This compound derivative (e.g., methyl ester)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the this compound derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Ester Protection: It is advisable to protect the carboxylic acid as an ester prior to O-alkylation to prevent competitive O-acylation of the starting material by another molecule of the acid.
-
Potassium Carbonate: A mild base is sufficient to deprotonate the hydroxyl group to form the more nucleophilic phenoxide-like species.
-
DMF: A polar aprotic solvent is ideal for this Sₙ2 reaction.
Reactions on the Pyridine Ring: Suzuki-Miyaura Cross-Coupling
The pyridine ring itself can be functionalized. While direct electrophilic aromatic substitution can be complex due to the competing directing effects of the substituents, a more controlled approach is through cross-coupling reactions.[9] The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of aryl or vinyl groups.
Protocol: Two-Step Procedure for Suzuki-Miyaura Coupling
Step 1: O-Triflation
-
Materials:
-
This compound derivative (ester protected)
-
Triflic anhydride (1.2 equivalents)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a mixture of anhydrous DCM and pyridine at 0°C.
-
Add triflic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate solution, then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
Crude triflate from Step 1
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous sodium carbonate solution
-
1,4-Dioxane
-
-
Procedure:
-
To a flask containing the crude triflate (1 equivalent) and the arylboronic acid (1.5 equivalents), add 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) and the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90-100°C and stir for 6-18 hours under an argon atmosphere.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Two-step Suzuki-Miyaura coupling workflow.
Hypothetical Synthesis of a Drug-Like Molecule
To illustrate the synthetic utility of this compound, a hypothetical synthesis of a potential kinase inhibitor scaffold is presented below. This pathway combines the reactions discussed above to rapidly build molecular complexity.
Caption: Hypothetical synthesis of a complex molecule.
Safety Information
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its derivatives. A full Safety Data Sheet (SDS) should be consulted prior to use.[12]
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific toxicity data for this compound is limited, related aminopyridines can be toxic. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of selective modifications, enabling the rapid generation of diverse chemical libraries. The protocols and synthetic strategies outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to unlock the full potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 4-Amino-6-hydroxynicotinic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyridine Nucleus in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives, particularly functionalized nicotinic acids, exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[1][2][3][4] Among these, 4-amino-6-hydroxynicotinic acid and its related structures serve as crucial building blocks for compounds targeting neurological disorders and for the development of novel bioactive molecules.[5]
However, the synthesis of highly substituted pyridines, especially those bearing both amino and hydroxyl groups, presents significant challenges. The incorporation of multiple heteroatoms and the control of regioselectivity demand robust and efficient synthetic strategies. This guide provides detailed protocols for the synthesis of key precursors and analogs of this compound, focusing on modern cyclocondensation techniques that offer high efficiency and scalability. We will explore a versatile one-pot method for constructing the 4-amino-pyridinone core and a classic, reliable procedure for synthesizing the 6-hydroxynicotinic acid moiety.
General Synthetic Strategy: A Cyclocondensation-Centric Approach
The construction of the pyridine ring is most effectively achieved through cyclocondensation reactions, where acyclic precursors are assembled and cyclized in a single or multi-step sequence.[6][7] This approach allows for the convergent assembly of complex structures from simpler, readily available starting materials. Multi-component reactions (MCRs) are particularly powerful in this context, minimizing intermediate isolation steps and improving overall yield and efficiency.[6]
The general workflow for synthesizing the target scaffold involves the strategic formation of a key intermediate, followed by a cyclization step to form the pyridine ring.
Figure 1: General workflow for pyridine synthesis.
Protocol 1: One-Pot, Three-Step Synthesis of 4-Amino-2-pyridone Derivatives
This protocol describes a highly efficient and scalable one-pot synthesis of 4-amino-2-pyridone derivatives, which are close structural analogs of the target scaffold. The method, developed by Talele et al., utilizes ammonium acetate as a readily available and non-toxic nitrogen source for the simultaneous formation of two C-N bonds during the cyclocondensation step.[8] This process is notable for its operational simplicity and has been successfully scaled to produce 100-gram quantities in a laboratory setting.[8]
Causality and Mechanistic Insight
The synthesis proceeds through three sequential reactions in a single pot:
-
Acylation: Malonyl chloride reacts with a vinyl ether to form an acyl chloride intermediate.
-
Esterification: The acyl chloride is then esterified with ethanol to yield a reactive ketoester.
-
Cyclocondensation: The crucial ring-forming step involves the reaction of the ketoester with ammonium acetate. The ammonium acetate serves as the nitrogen source for both the enamine formation and the final cyclization to the pyridone ring.[8]
This one-pot approach avoids the purification of intermediates, which significantly improves the overall efficiency and reduces solvent waste. The choice of ammonium acetate over more hazardous nitrogen sources like propionitrile makes the process safer and more practical for large-scale applications.[8]
Figure 2: Reaction pathway for 4-amino-2-pyridone synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Talele, U. T., et al., published in The Journal of Organic Chemistry.[8]
Materials and Reagents:
-
Malonyl dichloride (or substituted malonyl chloride)
-
Vinyl ether (e.g., ethyl vinyl ether)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
4-Methylmorpholine (NMM)
-
Ammonium acetate
Procedure:
-
To a stirred solution of malonyl chloride (1.0 equiv) in toluene (5 mL/g), add the corresponding vinyl ether (2.0 equiv) at -15 °C under a nitrogen atmosphere.
-
Maintain the reaction mixture at -15 °C for 3 hours to facilitate the acylation reaction.
-
Add ethanol (6.0 equiv) to the mixture, followed by the dropwise addition of 4-methylmorpholine (NMM) (2.2 equiv).
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 2 hours to complete the esterification.
-
Add ammonium acetate (3.5 equiv) to the reaction vessel.
-
Heat the mixture to 85 °C and maintain for 10 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and stir. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford the desired 4-amino-2-pyridone derivative.
Data Summary: Reaction Optimization
The following table summarizes the optimized conditions and yield for a representative synthesis.
| Parameter | Value | Reference |
| Malonyl Chloride (equiv) | 1.0 | [8] |
| Vinyl Ether (equiv) | 2.0 | [8] |
| Ethanol (equiv) | 6.0 | [8] |
| NMM (equiv) | 2.2 | [8] |
| Ammonium Acetate (equiv) | 3.5 | [8] |
| Temperature | -15 °C, then 25 °C, then 85 °C | [8] |
| Solvent | Toluene | [8] |
| Reaction Time | ~15 hours total | [8] |
| Isolated Yield | Up to 70-80% (substrate dependent) | [8] |
Protocol 2: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate
This protocol details a well-established and reliable method for the synthesis of 6-hydroxynicotinic acid, a key structural component of the target molecule family. The procedure, published in Organic Syntheses, involves the reaction of methyl coumalate with ammonium hydroxide, followed by rearrangement and hydrolysis.[9][10]
Causality and Mechanistic Insight
The reaction begins with the nucleophilic attack of ammonia on methyl coumalate. This opens the pyrone ring, leading to an intermediate that subsequently cyclizes to form the 6-hydroxypyridine ring structure. The final product is obtained after acidification. This method is highly dependable and produces a product of sufficient purity for subsequent synthetic steps without the need for extensive purification.[9][10]
Figure 3: Reaction pathway for 6-hydroxynicotinic acid.
Detailed Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 4, p. 532 (1963); Vol. 36, p. 44 (1956).[9][10]
Materials and Reagents:
-
Methyl coumalate
-
14% Ammonium hydroxide
-
~17% Aqueous sodium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
In a 500-mL beaker equipped with a magnetic stirrer and external cooling, place 117 mL of 14% ammonium hydroxide.
-
While stirring and keeping the temperature below 20 °C, add 45 g (0.29 mole) of methyl coumalate over a 10-minute period.
-
Continue stirring for an additional 45 minutes at approximately 20 °C. Most of the ester will dissolve, forming a turbid, red solution.[10]
-
In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide almost to its boiling point.
-
Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution. Heat the mixture rapidly to a vigorous boil and maintain for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
While maintaining the temperature below 30 °C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2).
-
A heavy, yellow, microcrystalline solid will separate. Continue stirring and cooling for about one hour to ensure complete precipitation.
-
Collect the product on a Büchner funnel, wash twice with cold water, and dry at 80 °C.
Data Summary: Reagents and Yield
| Reagent | Amount | Moles (approx.) | Reference |
| Methyl Coumalate | 45 g | 0.29 | [10] |
| 14% Ammonium Hydroxide | 117 mL | - | [10] |
| ~17% Sodium Hydroxide | 600 mL | - | [10] |
| Conc. Hydrochloric Acid | ~250 mL | - | [10] |
| Product Yield | 29–37 g | 72–91% | [10] |
Trustworthiness and Validation
The protocols described are self-validating systems grounded in peer-reviewed, authoritative literature. The one-pot synthesis of 4-amino-2-pyridones has been demonstrated to be scalable, indicating its robustness.[8] The synthesis of 6-hydroxynicotinic acid is a classic procedure from Organic Syntheses, a publication renowned for its rigorously tested and reproducible methods.[9]
For all synthesized compounds, structural confirmation and purity assessment are critical. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]
Conclusion
The synthesis of this compound derivatives, while challenging, is accessible through modern and classic organic chemistry methodologies. The one-pot cyclocondensation approach offers an elegant and efficient route to the core 4-aminopyridinone scaffold, while the established synthesis of 6-hydroxynicotinic acid provides a reliable pathway to a key precursor. By combining these robust protocols, researchers in drug development can efficiently access a diverse range of functionalized nicotinic acid derivatives for screening and lead optimization, accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 4-Amino-6-hydroxynicotinic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
4-Amino-6-hydroxynicotinic acid is a structural analog of nicotinic acid (Niacin, Vitamin B3), a critical molecule in cellular metabolism and signaling. Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) via the Preiss-Handler pathway and is the primary ligand for the G-protein coupled receptor GPR109A (HCA₂), which mediates anti-inflammatory and lipid-lowering effects[1][2]. The addition of an amino group at the 4-position and a hydroxyl group at the 6-position of the pyridine ring suggests that this compound may possess unique biological activities, potentially modulating the same pathways as its parent compound with altered potency or selectivity, or engaging entirely new targets.
Section 1: Guiding Principles & Experimental Workflow
A logical progression from direct target interaction to cellular function is paramount. We propose a workflow that first interrogates the most probable molecular targets based on the compound's structural similarity to nicotinic acid and then expands to assess its broader cellular effects. This tiered approach ensures that investment in more complex cell-based assays is justified by initial, positive target engagement data.
Caption: Proposed experimental workflow for characterizing this compound.
Section 2: Target-Based Assays
This section focuses on assays designed to determine if this compound directly interacts with and modulates the activity of key proteins implicated in nicotinic acid signaling and metabolism.
Assay: GPR109A Receptor Engagement
Scientific Rationale: GPR109A is a Gi-protein coupled receptor that is activated by nicotinic acid, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[3]. This signaling cascade is responsible for both the therapeutic anti-lipolytic effects and the common "flushing" side effect of niacin[4]. Determining if this compound is a ligand for this receptor is a critical first step.
A. Competitive Radioligand Binding Assay
-
Principle: This assay quantifies the ability of the test compound to displace a known, radioactively labeled GPR109A ligand from the receptor. It provides data on binding affinity (Ki). A common method is the scintillation proximity assay (SPA), which avoids separation steps[5].
-
Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Nicotinic acid.
-
Non-specific binding control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of Assay Buffer containing GPR109A membranes and SPA beads (e.g., Wheat Germ Agglutinin-coated).
-
Add 25 µL of this compound at various concentrations (e.g., 1 nM to 100 µM). For total binding wells, add buffer. For non-specific binding wells, add unlabeled nicotinic acid.
-
Add 25 µL of [³H]-Nicotinic acid at a final concentration at or below its Kd (e.g., 2-5 nM).
-
Seal the plate and incubate with gentle shaking for 2 hours at room temperature to reach equilibrium.
-
Centrifuge the plate briefly (100 x g for 1 minute).
-
Measure radioactivity using a microplate scintillation counter.
-
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[5].
-
B. Functional GPR109A Activation Assay (cAMP Inhibition)
-
Principle: Upon activation by an agonist, the Gi-coupled GPR109A inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. This functional assay determines if the compound is an agonist, antagonist, or has no effect on receptor signaling.
-
Protocol:
-
Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 25 µL of this compound at various concentrations.
-
Add 25 µL of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This elevates cAMP levels, allowing for the measurement of inhibition.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of cAMP inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).
-
Caption: Simplified GPR109A signaling pathway leading to cAMP inhibition.
Assay: Intracellular NAD+ Level Quantification
Scientific Rationale: The Preiss-Handler pathway converts nicotinic acid into NAD+, a vital coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs[6][7]. Evaluating the potential of this compound to serve as a substrate for this pathway is essential to understand its metabolic impact. Recent studies show that for some cell types, like keratinocytes, nicotinic acid is a more effective NAD+ precursor than nicotinamide[8].
-
Principle: This assay measures the total intracellular concentration of NAD+ and its reduced form, NADH. The assay relies on an enzyme cycling reaction where NAD+ is reduced to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2 human liver cells or HaCaT keratinocytes) in a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound, nicotinic acid (positive control), or vehicle control.
-
Incubate for a specified period (e.g., 12, 24, or 48 hours).
-
-
Sample Preparation:
-
Wash cells with cold PBS.
-
Lyse the cells using an NAD+/NADH extraction buffer provided in commercial kits.
-
To measure NAD+ and NADH separately, split the lysate. Heat one aliquot at 60°C for 30 minutes to decompose NAD+ while preserving NADH. The other aliquot is used to measure the total NAD pool (NADt).
-
Centrifuge the lysates to remove protein precipitates.
-
-
Detection:
-
Transfer supernatants to a new 96-well plate.
-
Add the master reaction mix from a commercial NAD+/NADH quantification kit (containing enzyme mix and probe).
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Calculate the concentration of NADt and NADH in each sample from the standard curve.
-
Calculate the NAD+ concentration: [NAD+] = [NADt] - [NADH].
-
Express results as fold-change over the vehicle control and plot against compound concentration.
-
Assay: Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition
Scientific Rationale: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine[9]. It is a key regulator of immune tolerance and is a validated target in immuno-oncology[10]. As some small molecules can inhibit heme enzymes, and given the link between inflammation and IDO1, it is a plausible exploratory target.
-
Principle: This biochemical assay measures the activity of recombinant human IDO1 by detecting the product, N-formylkynurenine (NFK), or its more stable downstream product, kynurenine. A common method involves a fluorogenic developer that reacts with NFK to produce a fluorescent signal[11][12].
-
Protocol:
-
Reagent Preparation:
-
Recombinant human IDO1 enzyme.
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Cofactor/Substrate Mix: L-Tryptophan, Ascorbic Acid, Methylene Blue, and Catalase in Assay Buffer. The reductant system is necessary to keep the enzyme's heme iron in the active ferrous state[10].
-
Positive Control Inhibitor: Epacadostat or a similar known IDO1 inhibitor[9].
-
-
Assay Procedure (384-well format):
-
Add 2 µL of this compound at various concentrations to the assay plate.
-
Add 5 µL of IDO1 enzyme solution and incubate for 15 minutes at room temperature (pre-incubation).
-
Initiate the reaction by adding 5 µL of the Cofactor/Substrate Mix.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Add a developer reagent that reacts with the product to generate a fluorescent or colorimetric signal.
-
Incubate for 10-30 minutes.
-
Read the plate on a suitable microplate reader.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the uninhibited control (100% activity) and fully inhibited control (0% activity).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the IDO1 biochemical enzyme inhibition assay.
Section 3: Cell-Based Functional Assays
These assays assess the effects of this compound in a more physiologically relevant context, providing insights into its potential therapeutic applications.
Assay: Antioxidant Potential (DPPH Radical Scavenging)
Scientific Rationale: Many phenolic and amine-containing compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity[13][14].
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. The change in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create serial dilutions.
-
Positive Control: Ascorbic acid or Trolox.
-
-
Assay Procedure (96-well format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, positive control, or vehicle control.
-
Incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with vehicle and A_sample is the absorbance with the test compound.
-
Plot the % scavenging against the log concentration of the compound to determine the IC₅₀ value.
-
Assay: Anti-Inflammatory Activity in Macrophages
Scientific Rationale: Inflammation is a key pathological process in many diseases. Macrophages are central players in the inflammatory response, producing mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS)[15][16]. This assay evaluates the ability of the test compound to suppress this inflammatory response. Several nicotinic acid derivatives have shown anti-inflammatory potential[17].
-
Principle: Murine (RAW 264.7) or human (differentiated THP-1) macrophage cell lines are stimulated with LPS to induce a potent inflammatory response. The ability of the test compound to reduce the production of key inflammatory mediators is then quantified.
-
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours. Include unstimulated and LPS-only controls.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide) followed by 50 µL of Griess Reagent II (NED).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant.
-
Measure the concentration of TNF-α and/or IL-6 using specific commercial ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only control.
-
Plot the % inhibition against the log concentration of the compound to determine IC₅₀ values for each inflammatory marker.
-
Assay: Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: It is crucial to ensure that any observed activity (e.g., anti-inflammatory) is not a secondary effect of cell death. The MTT assay is a standard colorimetric method for assessing cell viability, based on the metabolic activity of mitochondrial reductase enzymes[17].
-
Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or the primary cell line of interest) in a 96-well plate.
-
Treat cells with the same concentration range of this compound used in the functional assays for the same duration (e.g., 24 hours). Include an untreated control and a positive control for toxicity (e.g., doxorubicin).
-
-
Assay Procedure:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot % viability against the log concentration of the compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity). A desirable compound should have a CC₅₀ significantly higher than its active concentration (IC₅₀ or EC₅₀).
-
Section 4: Data Summary and Interpretation
Consolidating data into a clear format is essential for making informed decisions about the compound's potential.
Table 1: Hypothetical Data Summary for this compound
| Assay Category | Assay Name | Parameter | Result | Interpretation |
| Target-Based | GPR109A Binding | Ki | 550 nM | Binds to GPR109A with moderate affinity. |
| GPR109A Functional | EC₅₀ (cAMP) | 1.2 µM | Acts as an agonist at the GPR109A receptor. | |
| NAD+ Biosynthesis (HepG2) | Fold ↑ at 10µM | 1.8-fold | Functions as a precursor to boost cellular NAD+ levels. | |
| IDO1 Inhibition | IC₅₀ | > 100 µM | Not a direct inhibitor of the IDO1 enzyme. | |
| Cell-Based | DPPH Scavenging | IC₅₀ | 85 µM | Weak direct antioxidant activity. |
| Anti-Inflammatory (NO) | IC₅₀ | 5.6 µM | Potent inhibitor of nitric oxide production in macrophages. | |
| Anti-Inflammatory (TNF-α) | IC₅₀ | 8.1 µM | Inhibits pro-inflammatory cytokine release. | |
| Cytotoxicity (RAW 264.7) | CC₅₀ | > 100 µM | Not cytotoxic at its effective anti-inflammatory concentrations. |
Overall Interpretation: The hypothetical results suggest that this compound is a moderately potent GPR109A agonist and can serve as an NAD+ precursor. Its significant anti-inflammatory activity in macrophages, observed at concentrations where it is not cytotoxic, is likely mediated, at least in part, through GPR109A activation. The lack of direct IDO1 inhibition or strong antioxidant activity helps to focus the mechanism of action on GPR109A signaling and NAD+ metabolism.
References
- 1. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 12. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-6-hydroxynicotinic acid as a ligand for receptor binding studies
Application Note & Protocol Guide
Utilizing 4-Amino-6-hydroxynicotinic Acid for Receptor Binding Studies: A Methodological Framework
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of this compound as a novel ligand in receptor binding studies. While direct binding data for this specific molecule is not extensively published, its structural similarity to nicotinic acid suggests it may target receptors such as the G-protein coupled receptor GPR109A (HM74A)[1][2]. This document offers the foundational principles, detailed experimental protocols, and data analysis techniques required to characterize the binding affinity of this compound to a putative receptor target. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Rationale for Investigating this compound
This compound is a pyridine derivative with structural similarities to nicotinic acid (Niacin)[3][4]. Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily through its action on the G-protein coupled receptor GPR109A, which is coupled to an inhibitory G-protein (Gi)[1][2]. The activation of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately inhibiting lipolysis in adipocytes[5][6].
Given the therapeutic importance of nicotinic acid and its receptor, structurally related compounds like this compound are of significant interest for exploring novel structure-activity relationships and potentially developing new therapeutics with improved pharmacological profiles. Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing critical parameters such as affinity (Ki or Kd) and receptor density (Bmax)[7][8][9]. This guide will equip researchers with the necessary protocols to investigate the binding characteristics of this compound.
Foundational Principles of Receptor Binding Assays
A successful receptor binding study hinges on a clear understanding of the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).
Key Parameters:
-
Affinity (Kd/Ki): The equilibrium dissociation constant (Kd) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. In competitive binding assays, the inhibitory constant (Ki) is determined, which is a measure of the affinity of the unlabeled ligand.
-
Receptor Density (Bmax): The maximum number of binding sites in a given preparation, typically expressed in fmol or pmol per mg of protein[10][11].
-
Specific vs. Non-specific Binding: Total binding measured in an assay is a sum of two components:
-
Specific Binding: The saturable binding of a ligand to its target receptor.
-
Non-specific Binding (NSB): The non-saturable binding of a ligand to other components in the assay, such as lipids, proteins, or the filter apparatus[12][13][14]. NSB is typically linear with respect to ligand concentration[14]. It is crucial to minimize NSB to obtain a reliable signal for specific binding[13].
-
Experimental Design: A Step-by-Step Approach
Preparation of Receptor Source
The source of the receptor can be cell lines endogenously expressing the target or, more commonly, a recombinant cell line (e.g., CHO or HEK293 cells) overexpressing the receptor of interest[15].
Protocol: Membrane Preparation
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and wash them with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or polytron on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Assay Components and Conditions
| Component | Recommended Conditions & Rationale |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Tris provides a stable pH environment. Divalent cations like Mg²⁺ can be important for GPCR conformation and ligand binding. |
| Radioligand | [³H]-Nicotinic Acid. A tritiated ligand is chosen for its good specific activity and safety profile. The concentration used in competitive assays should be at or below its Kd to ensure sensitivity to competition[11][16]. |
| Unlabeled Ligand | This compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO or aqueous buffer) and serially diluted. |
| Incubation Time & Temp | Typically 60-120 minutes at room temperature or 37°C. This should be determined empirically by performing kinetic association and dissociation experiments to ensure equilibrium is reached[17]. |
| Separation Method | Rapid vacuum filtration using glass fiber filters (e.g., Whatman GF/B or GF/C). These filters effectively trap the membranes while allowing the unbound ligand to pass through[17][18]. |
Detailed Experimental Protocols
Two main types of experiments are essential: a saturation binding assay to characterize the radioligand's interaction with the receptor, followed by a competitive binding assay to determine the affinity of this compound.
Protocol 1: Saturation Binding Assay
This experiment determines the Kd and Bmax of the radioligand for the target receptor[8][10][11].
Workflow:
References
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N2O3 | CID 15578041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 85145-48-8 CAS MSDS (4-Amino-6-hydroxypyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. studylib.net [studylib.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. graphpad.com [graphpad.com]
- 15. Whole-cell radioligand saturation binding [protocols.io]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Note & Protocol: Fluorescent Labeling of 4-Amino-6-hydroxynicotinic Acid for Cellular Imaging
Abstract
This document provides a comprehensive guide for the fluorescent labeling of 4-Amino-6-hydroxynicotinic acid, a small molecule of interest in various biological studies. The protocol details a robust method for conjugating an amine-reactive fluorescent dye to the primary amine group of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to visualize and track this molecule within cellular environments. We will delve into the rationale behind the chosen chemistry, provide a detailed step-by-step protocol, and outline methods for the characterization and application of the resulting fluorescent probe in live-cell imaging.
Introduction: The Rationale for Fluorescent Labeling
This compound is a pyridine derivative with potential applications in pharmaceutical and biological research.[1][2][3] Understanding its subcellular localization, uptake, and distribution is crucial for elucidating its mechanism of action. Fluorescent labeling offers a powerful, non-invasive method to track small molecules in real-time within living cells.[][5] By covalently attaching a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength, we can visualize the distribution and dynamics of this compound using fluorescence microscopy.[][6]
The primary amine group on this compound provides a convenient and specific target for conjugation with a wide array of commercially available amine-reactive fluorescent dyes.[7][8][9] This approach allows for the creation of a stable fluorescent probe with minimal alteration to the core structure of the target molecule, thereby preserving its biological activity.
Principle of the Labeling Chemistry
The chosen method for labeling this compound utilizes N-hydroxysuccinimide (NHS) ester chemistry, a widely adopted and reliable method for labeling primary amines.[7][8][10] NHS esters react with primary amines under mild, slightly alkaline conditions (pH 8.3-8.5) to form a stable amide bond.[8][11]
The reaction proceeds as follows: the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a covalent amide linkage and the release of NHS as a byproduct. The reaction is highly efficient and specific for primary amines, minimizing off-target labeling.[7]
Caption: General workflow of NHS-ester based fluorescent labeling.
Experimental Protocol: Fluorescent Labeling of this compound
This protocol provides a step-by-step guide for the conjugation of a generic amine-reactive fluorescent dye (e.g., a succinimidyl ester of a common fluorophore like fluorescein or rhodamine) to this compound.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Spectrophotometer
-
Fluorometer
Reagent Preparation
-
This compound solution: Prepare a 10 mM stock solution of this compound in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Fluorescent dye solution: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use.
Conjugation Reaction
-
In a microcentrifuge tube, add the this compound solution.
-
While vortexing gently, add a 1.5 to 3-fold molar excess of the fluorescent dye solution to the this compound solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the starting materials.
Caption: Experimental workflow for fluorescent labeling.
Purification of the Labeled Product
-
Following the reaction, the fluorescently labeled this compound must be purified from unreacted dye and starting material.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method for purification. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Collect the fractions containing the fluorescently labeled product, identified by its retention time and fluorescence.
-
Combine the purified fractions and remove the solvent under vacuum (e.g., using a rotary evaporator or lyophilizer).
Characterization of the Fluorescent Conjugate
Proper characterization of the fluorescently labeled product is essential to ensure its purity and functionality.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: Measure the absorbance spectrum of the purified conjugate. The spectrum should show two absorbance maxima, one corresponding to the fluorophore and the other to this compound. This can be used to determine the concentration of the dye and the small molecule, and subsequently the degree of labeling (DOL).
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra of the conjugate. These spectra should be characteristic of the chosen fluorophore. The fluorescence quantum yield can also be determined to assess the brightness of the probe.[6][12]
| Parameter | Wavelength (nm) |
| Hypothetical Fluorophore A | |
| Excitation Maximum (λex) | 495 |
| Emission Maximum (λem) | 520 |
| Hypothetical Fluorophore B | |
| Excitation Maximum (λex) | 550 |
| Emission Maximum (λem) | 575 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) should be performed to confirm the molecular weight of the fluorescently labeled this compound, verifying the successful conjugation.
Protocol: Application in Cellular Imaging
This protocol outlines the general steps for using the fluorescently labeled this compound for imaging in live cells.
Cell Culture and Plating
-
Culture the cells of interest in appropriate growth medium and conditions.
-
Plate the cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency.
Cell Labeling
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, typically in the low micromolar range, to achieve sufficient signal without causing cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. The incubation time will depend on the uptake kinetics of the molecule.
-
After incubation, wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.
Fluorescence Microscopy
-
Immediately after washing, mount the cells on a fluorescence microscope.
-
Use the appropriate filter sets for the chosen fluorophore to excite the sample and collect the emitted fluorescence.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
Caption: Workflow for cellular imaging with the fluorescent probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[8][11] |
| Hydrolysis of the NHS ester. | Prepare the dye solution fresh and use anhydrous solvents.[7] | |
| Insufficient molar excess of the dye. | Increase the molar ratio of the dye to the target molecule. | |
| High Background Fluorescence in Imaging | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the probe. | Decrease the concentration of the probe and/or the incubation time. | |
| Phototoxicity or Cell Death | High concentration of the probe. | Titrate the probe concentration to the lowest effective level. |
| Excessive light exposure during imaging. | Reduce the excitation light intensity and/or the exposure time. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the successful fluorescent labeling of this compound and its subsequent application in cellular imaging. By following these procedures, researchers can generate high-quality fluorescent probes to investigate the biological roles of this small molecule with high spatial and temporal resolution. The principles and techniques described herein are broadly applicable to the fluorescent labeling of other amine-containing small molecules.
References
- 1. This compound | C6H6N2O3 | CID 15578041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 85145-48-8 CAS MSDS (4-Amino-6-hydroxypyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 85145-48-8|this compound|BLD Pharm [bldpharm.com]
- 5. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore - Wikipedia [en.wikipedia.org]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bachem.com [bachem.com]
Application Notes & Protocols: Leveraging 4-Amino-6-hydroxynicotinic Acid as a Versatile Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. 4-Amino-6-hydroxynicotinic acid, while not a therapeutic agent in itself, represents a compelling example of such a scaffold. Its structure is a unique convergence of key pharmacophoric features: a pyridine core, characteristic of numerous bioactive molecules, and three distinct functional groups (amino, hydroxyl, and carboxylic acid) that serve as versatile handles for synthetic elaboration.
The strategic placement of these groups offers medicinal chemists a powerful toolkit. The 6-hydroxy group, in tautomeric equilibrium with its 6-pyridone form, presents an excellent metal-chelating motif, crucial for targeting metalloenzymes. The 4-amino group provides a nucleophilic center for building diverse substituents to probe specific binding pockets and modulate physicochemical properties. Finally, the carboxylic acid at the 3-position allows for the formation of esters and amides, enabling the creation of prodrugs or establishing critical interactions with target proteins.
This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry. We will detail its potential as a foundational element for designing novel enzyme inhibitors and antimicrobial agents, supported by detailed, field-proven protocols for synthesis and biological evaluation.
Section 1: The Strategic Framework for Drug Discovery
A successful drug discovery campaign originating from a core scaffold like this compound follows a logical, multi-stage progression. The initial step involves the synthesis of a focused library of derivatives, where each functional group is systematically modified. These compounds are then subjected to a cascade of biological assays to identify initial "hits," which are subsequently refined through iterative cycles of design, synthesis, and testing to produce optimized "lead" candidates.
Caption: A typical workflow for a scaffold-based drug discovery program.
Section 2: Application in Metalloenzyme Inhibition
Scientific Rationale: A significant number of enzymes critical to disease pathology, including matrix metalloproteinases (MMPs) in cancer and histone deacetylases (HDACs) in oncology and neurology, contain a catalytic metal ion (typically Zn²⁺) in their active site. The 6-hydroxypyridine moiety of our scaffold is a well-established bidentate chelator for such ions, acting as a structural bioisostere for the hydroxamic acid group found in many approved metalloenzyme inhibitors.[1] By positioning this chelating group to bind the active site metal, the rest of the scaffold can be derivatized to achieve high affinity and selectivity for the target enzyme.
Caption: Hypothetical binding of a derivative in a metalloenzyme active site.
Protocol 2.1: General Assay for Metalloenzyme (MMP) Inhibition
This protocol describes a general fluorescence resonance energy transfer (FRET) assay to screen for inhibitors of a matrix metalloproteinase, such as MMP-2.
Materials:
-
Recombinant human MMP-2 (active form)
-
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Test compounds (derivatives of this compound) dissolved in 100% DMSO
-
Reference Inhibitor: GM6001 (Ilomastat)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
80 µL of Assay Buffer.
-
10 µL of test compound dilution or DMSO vehicle (for control wells).
-
10 µL of MMP-2 enzyme solution (final concentration ~5 nM).
-
-
Controls (Self-Validation):
-
100% Activity Control: 10 µL of DMSO instead of inhibitor.
-
0% Activity Control (Blank): 10 µL of DMSO and 10 µL of Assay Buffer instead of enzyme.
-
Positive Control: 10 µL of a known inhibitor (GM6001) at a concentration that gives >90% inhibition (e.g., 1 µM).
-
-
Incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET substrate (final concentration ~10 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank)] * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Scientist's Note: The inclusion of CaCl₂ in the assay buffer is critical as calcium is a structural cofactor for MMPs. The pre-incubation step (Step 4) is important to allow for equilibrium binding, especially for slow-binding inhibitors.
Hypothetical Data Summary:
| Compound ID | R¹ Group (at 4-NH) | R² Group (at 3-CO) | MMP-2 IC₅₀ (nM) |
| AHN-001 | H | OH | >10,000 |
| AHN-002 | Benzyl | OH | 850 |
| AHN-003 | Benzyl | NH-Cyclopropyl | 125 |
| AHN-004 | 4-Fluorobenzyl | NH-Cyclopropyl | 45 |
| GM6001 | - | - | 5 |
Section 3: Application in Antimicrobial Drug Discovery
Scientific Rationale: The nicotinic acid core is a component of essential cofactors like NAD(P) and is a known precursor for various bioactive molecules, including antimicrobials.[2] By functionalizing the this compound scaffold, it is possible to design molecules that interfere with bacterial metabolic pathways or other essential cellular processes. For example, derivatives can be designed to mimic bacterial metabolites, thereby inhibiting key enzymes involved in cell wall synthesis, folate synthesis, or nucleic acid replication. The amino and carboxylic acid groups are ideal points for adding moieties that can enhance cell penetration or target specific bacterial proteins.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin) dissolved in DMSO
-
Sterile 96-well clear, U-bottom plates
-
Spectrophotometer or dedicated plate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Plating:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL, and the compound concentrations will be halved to their final test values.
-
Controls (Self-Validation):
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of inoculum (no compound).
-
Sterility Control: A well containing 200 µL of CAMHB only (no inoculum).
-
Positive Control: A row dedicated to a reference antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination:
-
After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.
-
Scientist's Note: Maintaining sterility is paramount throughout this procedure. The final DMSO concentration should not exceed 1% v/v, as higher concentrations can inhibit bacterial growth. A sub-culture from the first clear well onto an agar plate can determine if the compound is bactericidal (no growth) or bacteriostatic (growth).
Section 4: Protocol for Synthetic Derivatization
The ability to rapidly create analogs is key to exploring the structure-activity relationship (SAR). This protocol details a standard amide coupling reaction to derivatize the carboxylic acid of the scaffold.
Protocol 4.1: Synthesis of N-benzyl-4-amino-6-hydroxynicotinamide
Reaction Scheme: this compound + Benzylamine --(EDC, HOBt)--> N-benzyl-4-amino-6-hydroxynicotinamide
Materials:
-
This compound
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. Stir until a clear solution is formed.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes.
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an auxiliary nucleophile to form an active ester, which improves coupling efficiency and suppresses side reactions.
-
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Rationale: The NaHCO₃ wash removes any unreacted starting acid and HOBt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound stands out as a scaffold of high potential for medicinal chemistry programs. Its inherent structural features—a metal-chelating hydroxypyridine moiety and dual points for synthetic diversification—provide a robust platform for the design of targeted therapeutics. The protocols detailed herein offer a practical framework for researchers to begin synthesizing novel derivatives and evaluating their biological activity against metalloenzymes and microbial pathogens. Future work should focus on expanding the library of derivatives to build comprehensive SAR models and optimize the pharmacokinetic properties of promising hit compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-6-hydroxynicotinic Acid
Welcome to the technical support guide for 4-Amino-6-hydroxynicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
The unique structure of this compound—possessing acidic (carboxylic acid), basic (amino), and phenolic (hydroxypyridine) functional groups—renders it amphoteric and zwitterionic. This chemical nature is the primary source of the purification challenges you may encounter. This guide is structured to address these challenges head-on, moving from frequently asked questions to in-depth troubleshooting and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when handling this compound for the first time.
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem directly from its molecular structure:
-
Amphoteric Nature: The molecule has both acidic (pKa of the carboxylic acid) and basic (pKa of the amino group) centers. This results in the formation of a zwitterion at its isoelectric point, leading to high crystal lattice energy and consequently, very low solubility in most common neutral organic solvents.
-
pH-Dependent Solubility: Its solubility is dramatically influenced by pH.[1][2] It is sparingly soluble in water and neutral organic solvents but will dissolve in aqueous acidic or basic solutions. This property is key to its purification but can also be a challenge to control precisely.
-
Potential for Isomeric Impurities: Synthetic routes may produce structurally similar isomers (e.g., other amino-hydroxynicotinic acids) which can have very similar physical properties, making them difficult to separate by simple crystallization.[3]
-
High Polarity: The combination of functional groups makes the molecule highly polar, which can lead to strong interactions with polar stationary phases (like silica gel) in chromatography, often resulting in poor peak shape and recovery.[4]
Q2: What is the expected appearance and how should I properly store the purified compound?
Purified this compound is typically an off-white to light yellow solid.[5] Due to the presence of an amino group, it can be susceptible to slow oxidation over time, which may cause the color to darken. For long-term stability, it should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (like argon or nitrogen) at room temperature or refrigerated.
Q3: How exactly does pH affect the solubility and purification of this compound?
Understanding the pH-solubility profile is crucial.
-
In Acidic Solution (e.g., pH < 2): The amino group is protonated (-NH3+) and the carboxylic acid is in its protonated form (-COOH). The molecule carries a net positive charge, and its salt (e.g., hydrochloride salt) is generally more soluble in water than the zwitterion.
-
At the Isoelectric Point (pI, neutral pH range): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-). In this state, strong intermolecular electrostatic interactions lead to minimal aqueous solubility, which is the ideal condition for precipitation.
-
In Basic Solution (e.g., pH > 9): The carboxylic acid is deprotonated (-COO-) and the hydroxyl group may also be deprotonated. The molecule carries a net negative charge and forms a salt (e.g., sodium salt), which is highly soluble in water.[5]
This behavior is the basis for purification by pH-controlled precipitation, a powerful technique for this class of compounds.
Q4: What are the most common impurities I should anticipate?
The impurity profile is highly dependent on the synthetic route used.[3][6] However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be simpler pyridine derivatives or precursors used in multi-step syntheses.[7]
-
Synthesis Intermediates: Incomplete reactions can leave intermediates in the final crude product.
-
Isomeric Byproducts: Non-regioselective reactions can lead to the formation of other isomers of amino-hydroxynicotinic acid, which are often the most challenging to remove.
-
Degradation Products: Harsh reaction conditions (strong acid/base, high temperature) can cause decomposition.
Q5: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method (C18 column) with an acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) and a UV detector is highly effective for quantifying purity and detecting impurities.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks observed in HPLC by providing molecular weight information.[10]
-
Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure of the final product and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.
-
Elemental Analysis: Provides the percentage of C, H, and N, which should match the theoretical values for the pure compound (C6H6N2O3).
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification workflow.
Problem 1: The crude product has very poor solubility, making recrystallization seem impossible.
-
Probable Cause: You are likely attempting to dissolve the compound in a neutral solvent where it exists in its least soluble zwitterionic form.
-
Solution: Employ pH-Controlled Dissolution and Precipitation. Instead of a traditional single-solvent recrystallization, leverage the compound's amphoteric nature.
-
Dissolve in Base: Suspend the crude material in water and add a dilute base (e.g., 1 M NaOH or 2 M NH₄OH) dropwise until the solid completely dissolves. This converts the compound to its highly soluble salt form.
-
Decolorize (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then filter through a pad of celite to remove the charcoal and other insoluble impurities.
-
Re-precipitate with Acid: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to the clear filtrate with vigorous stirring. As the pH approaches the isoelectric point, the purified this compound will precipitate out as a solid. Using a weaker acid like acetic acid can sometimes result in more well-defined crystals.[11][12]
-
Isolate: Cool the suspension in an ice bath to maximize yield, then collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Problem 2: My product looks clean after recrystallization, but HPLC analysis still shows significant impurities.
-
Probable Cause: The impurities are likely structurally similar isomers or byproducts that have comparable solubility profiles and co-precipitated with your product.
-
Solution Strategy:
Caption: Decision tree for addressing persistent impurities.
-
Iterative Recrystallization: A second recrystallization may be sufficient. Try slightly different conditions—for example, if you precipitated from aqueous HCl, try precipitating with acetic acid, or vice versa.
-
Chromatographic Purification: If recrystallization fails, chromatography is the next logical step. Given the compound's polarity, preparative Reverse-Phase HPLC is often the most effective method for removing closely related impurities.
-
Problem 3: I am attempting silica gel column chromatography, but the compound is either sticking to the column or streaking badly.
-
Probable Cause: The highly polar and ionizable groups on your molecule are interacting very strongly and irreversibly with the acidic silanol groups on the silica surface.
-
Solution: Modify Your Approach.
-
Use Mobile Phase Modifiers: If you must use silica gel, you need to tame the stationary phase. Add a small percentage of an acid (like acetic acid) or a base (like triethylamine or pyridine) to your eluent system (e.g., Dichloromethane/Methanol/Acetic Acid). The modifier competes for the active sites on the silica, leading to better elution and peak shape.[4]
-
Switch to a Different Stationary Phase: This is the highly recommended solution.
-
Reverse-Phase (C18): This is the preferred method. The nonpolar stationary phase minimizes the strong ionic interactions, and separation is based on polarity differences. Use a mobile phase of Water/Methanol or Water/Acetonitrile with an acidic modifier like formic acid.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge at a given pH and can be extremely effective at separating isomers with different pKa values.[13]
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by pH-Controlled Recrystallization
This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.
-
Dissolution: In a suitable beaker, suspend 5.0 g of crude this compound in 50 mL of deionized water.
-
Basification: While stirring, add 2 M aqueous ammonium hydroxide (NH₄OH) dropwise. Continue adding until all the solid has dissolved and the solution is clear. Avoid a large excess of base. Note the approximate volume added.
-
Decolorization (Optional): If the solution is dark, add 0.5 g of activated charcoal. Stir the mixture for 15 minutes at room temperature.
-
Filtration: Filter the solution through a Büchner funnel fitted with a pad of celite to remove the charcoal and any insoluble matter. Wash the filter cake with a small amount of deionized water (~5 mL).
-
Precipitation: Transfer the clear filtrate to a new beaker and place it in an ice-water bath. With vigorous stirring, slowly add 6 M acetic acid dropwise. A white or pale-yellow precipitate will begin to form as the solution is neutralized. Continue adding acid until no more precipitate forms (check the pH with litmus paper or a pH meter; it should be near neutral).
-
Crystallization: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation & Drying: Collect the purified solid by vacuum filtration. Wash the filter cake sequentially with two portions of cold deionized water (2 x 15 mL) and one portion of cold ethanol (15 mL). Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Use this method to assess the purity of your crude and purified materials.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 10 mL of 50:50 Water/Acetonitrile. If solubility is poor, add a drop of dilute NH₄OH to dissolve, then dilute. |
Part 4: Visualization of Workflow
The following workflow illustrates the general purification and analysis process for this compound.
Caption: General workflow for purification and analysis.
References
- 1. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-6-hydroxynicotinic Acid
Introduction
Welcome to the technical support guide for 4-Amino-6-hydroxynicotinic acid. This molecule is a valuable building block in pharmaceutical research and drug development. However, its unique chemical structure presents significant solubility challenges in aqueous buffers and biological media, which can impede the progress of in vitro and in vivo studies.
This guide provides a comprehensive, question-and-answer-based resource designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the scientific principles behind each solubilization strategy, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Understanding the Molecule: Why is Solubility an Issue?
This compound is an amphoteric and zwitterionic molecule. This means it possesses both acidic (carboxylic acid) and basic (amino group) functional groups.
-
Amphoteric Nature: It can react as either an acid or a base.
-
Zwitterionic Property: At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge.
This dual nature is the primary cause of its poor aqueous solubility. In its zwitterionic state, the strong intermolecular electrostatic interactions lead to the formation of a stable crystal lattice that is difficult to disrupt with water molecules. Consequently, the compound's solubility is lowest at its isoelectric point and increases as the pH of the solution moves away from the pI, either into the acidic or basic range.[1][2][3]
The solubility of related hydroxynicotinic acid isomers is known to be highly dependent on pH.[4] By adjusting the pH, we can shift the equilibrium from the poorly soluble zwitterion to a more soluble cationic (protonated) or anionic (deprotonated) form.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm preparing a stock solution. What is the best starting solvent?
For initial stock solutions, a high-concentration preparation in an organic solvent is often the most straightforward approach, provided it is compatible with your downstream assay.
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Nicotinic acid and its derivatives show good solubility in DMSO.[5][6]
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh out 1.541 mg of this compound (MW: 154.12 g/mol ).
-
Dissolve: Add 1 mL of high-purity, anhydrous DMSO.
-
Mix: Vortex thoroughly. If needed, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Expert Insight: Always use the lowest possible concentration of DMSO in your final assay. While an effective solvent, DMSO can exhibit cytotoxic effects or interfere with cellular processes, typically at concentrations above 0.5-1%.[7][8] It is crucial to run a vehicle control (media + equivalent DMSO concentration) to assess its impact on your specific assay.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What's happening and how do I fix it?
This is a common problem known as "crashing out." It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.
Answer: The key is to control the dilution process and, if necessary, modify the aqueous receiving solution. There are two primary strategies to address this: pH modification and the use of co-solvents or excipients.
Strategy 1: pH Adjustment (Preferred for Non-Cell-Based Assays)
Since this compound is amphoteric, its solubility dramatically increases in acidic or basic conditions.[1][9][10] For many biochemical assays, adjusting the buffer pH is the most effective solution. Chemical suppliers note that similar compounds are readily soluble in 0.1 M NaOH.[11]
Table 1: pH-Dependent Solubility Principle
| pH Range | Dominant Species | Charge | Expected Solubility |
| Acidic (e.g., pH < 4) | Cationic | Positive (+) | High |
| Near Isoelectric Point | Zwitterionic | Net Neutral | Low |
| Basic (e.g., pH > 8) | Anionic | Negative (-) | High |
Protocol: pH-Adjusted Solubilization
-
Start with your target aqueous buffer (e.g., PBS, Tris).
-
While stirring, slowly add small aliquots of a strong base (e.g., 1N NaOH) or a strong acid (e.g., 1N HCl) to bring the pH into the desired range (e.g., pH 9.0 or pH 3.0).
-
Slowly add your DMSO stock solution dropwise to the stirring, pH-adjusted buffer.
-
Visually inspect for any signs of precipitation.
-
Once the compound is fully dissolved, you can carefully back-titrate the pH to the desired final value for your assay, but be aware that the compound may precipitate if you cross its isoelectric point.
Strategy 2: Serial Dilution & Co-Solvent Use (For Cell-Based Assays)
For cell-based assays where drastic pH changes are not feasible, the dilution technique is critical. Avoid a large, single-step dilution.
Protocol: Serial Dilution into Media
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into a small volume of your final cell culture medium (e.g., dilute 1:10). Vortex immediately and vigorously. This creates a transiently supersaturated solution.
-
Final Dilution: Quickly take an aliquot from this intermediate dilution and add it to the final, larger volume of cell culture medium to reach your desired working concentration.
-
Mix and Use: Mix thoroughly by inversion and use immediately. Do not store diluted aqueous solutions, as precipitation can occur over time.
Causality: This method works by minimizing the time the compound spends at a high, unstable concentration in the aqueous environment. The rapid dispersion helps prevent the molecules from aggregating and precipitating.[12]
Q3: My assay is extremely sensitive to organic solvents. How can I dissolve this compound without using DMSO?
Answer: If DMSO is not an option, you must rely on aqueous-based strategies. This involves creating a stock solution directly in a pH-adjusted aqueous solvent or using solubility-enhancing excipients like cyclodextrins.
Option A: Prepare an Aqueous Stock Solution with pH Adjustment
This is the most direct method. You will create a stock solution in a simple alkaline or acidic solution.
-
Weigh: Weigh the required amount of this compound.
-
Dissolve: Add a small volume of 0.1N NaOH (for a basic stock) or 0.1N HCl (for an acidic stock) and mix until the solid is fully dissolved.
-
Dilute: Bring the solution to the final volume using purified water or your desired buffer.
-
Verify pH: Check the final pH of the stock solution.
-
Sterilize: Use a 0.22 µm syringe filter for sterilization if required for cell culture.
Trustworthiness Check: When diluting this stock into your final assay buffer (which is likely near neutral pH), be mindful of precipitation. The buffer capacity of your final medium must be sufficient to handle the pH shift from the stock solution. Always perform a small-scale test dilution to check for compatibility.
Option B: Use Cyclodextrins
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble compounds, forming an "inclusion complex" that is more water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]
Workflow Diagram: Choosing a Solubilization Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-6-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis of 4-Amino-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound from 4-Chloro-6-hydroxynicotinic acid via amination, but I am observing low yield of the desired product and formation of a major byproduct. What could be the primary side reaction?
A1: The most probable side reaction in the amination of 4-Chloro-6-hydroxynicotinic acid is the hydrolysis of the chloro group, leading to the formation of 4,6-Dihydroxynicotinic acid. This occurs when water is present in the reaction mixture and acts as a competing nucleophile, attacking the carbon bearing the chloro substituent.
Causality: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid group. However, the chloro- and hydroxyl- groups have competing electronic effects. The presence of water, especially at elevated temperatures or under non-neutral pH conditions, can lead to the displacement of the chloride ion by a hydroxide ion.
Troubleshooting Guide:
| Parameter | Observation | Recommended Action | Rationale |
| Solvent Purity | Low yield of this compound, presence of 4,6-Dihydroxynicotinic acid. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | To minimize the presence of water as a competing nucleophile. |
| Reaction Atmosphere | Inconsistent yields. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent atmospheric moisture from entering the reaction. |
| pH Control | Formation of byproducts. | If the reaction allows, maintain a neutral or slightly basic pH. | Both acidic and strongly basic conditions can promote hydrolysis.[1] |
Experimental Protocol: Anhydrous Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Add reagents via syringe through a rubber septum.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Q2: During the synthesis, I've noticed gas evolution and my final product analysis shows a compound with a lower molecular weight than expected. What could be happening?
A2: This is a classic sign of decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). Pyridinecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. The resulting byproduct would be 4-Amino-6-hydroxypyridine.
Causality: The stability of the pyridine ring can facilitate the removal of the carboxyl group, particularly when the reaction is heated for prolonged periods. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable pyridone form.[2]
Troubleshooting Guide:
| Parameter | Observation | Recommended Action | Rationale |
| Temperature | Gas evolution, formation of 4-Amino-6-hydroxypyridine. | Carefully control the reaction temperature and avoid excessive heating. | To minimize the rate of the decarboxylation side reaction.[2] |
| Reaction Time | Increased byproduct formation over time. | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. | To prevent prolonged exposure to conditions that favor decarboxylation. |
| Catalyst | If using a catalyst, its nature might promote decarboxylation. | Screen for alternative catalysts that are less prone to inducing decarboxylation. | Some metal catalysts can facilitate decarboxylation. |
Diagram: Decarboxylation Side Reaction
Caption: Decarboxylation pathway leading to an undesired byproduct.
Q3: My amination reaction using an alcohol as a solvent is sluggish and I'm seeing an unexpected peak in my mass spectrometry analysis. What could this be?
A3: When using an alcohol as a solvent, particularly at elevated temperatures, you may be observing solvolysis. The alcohol can act as a nucleophile and displace the chloro group, leading to the formation of a 4-alkoxy-6-hydroxynicotinic acid derivative.
Causality: Alcohols are nucleophiles, and while they are generally weaker than ammonia or primary amines, at higher temperatures their concentration as the solvent can drive the reaction towards the formation of the alkoxy byproduct. This is a competing nucleophilic substitution reaction.
Troubleshooting Guide:
| Parameter | Observation | Recommended Action | Rationale |
| Solvent Choice | Formation of a 4-alkoxy-6-hydroxynicotinic acid. | Use a non-nucleophilic solvent such as DMF, DMSO, or NMP. | To eliminate the possibility of the solvent participating in the reaction. |
| Temperature | Increased solvolysis at higher temperatures. | If an alcohol must be used, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | To favor the desired amination over the competing solvolysis. |
Diagram: Competing Nucleophilic Attack
Caption: Desired amination vs. undesired solvolysis.
Q4: How can I effectively purify my this compound from the common byproducts?
A4: Purification strategies will depend on the specific impurities present. However, some general guidelines can be provided based on the likely byproducts.
Purification Strategy Guide:
| Byproduct | Physicochemical Difference from Product | Recommended Purification Method |
| 4,6-Dihydroxynicotinic acid | The dihydroxy compound is more polar and has two acidic protons (from the hydroxyl groups) compared to the amino-hydroxy product. | Crystallization: Exploit differences in solubility in various solvent systems. Column Chromatography: Use a polar stationary phase (e.g., silica gel) and a suitable eluent system to separate based on polarity. |
| 4-Amino-6-hydroxypyridine | The decarboxylated product lacks the acidic carboxylic acid group. | Acid-Base Extraction: The desired product has both an acidic (carboxylic acid) and a basic (amino) group, making it zwitterionic. The byproduct is basic. This difference in acidic/basic character can be exploited for separation. |
| Starting Material (4-Chloro-6-hydroxynicotinic acid) | The starting material is less polar than the product. | Recrystallization or Column Chromatography. |
Experimental Protocol: Purification by Acid-Base Extraction (to remove decarboxylated byproduct)
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product and the decarboxylated byproduct will move to the aqueous phase.
-
Neutralize the aqueous phase carefully with a base (e.g., NaHCO₃) to the isoelectric point of this compound. The desired product should precipitate out.
-
Filter the precipitate, wash with cold water, and dry. The more basic decarboxylated byproduct will remain in the solution.
References
Minimizing degradation of 4-Amino-6-hydroxynicotinic acid during experiments
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of 4-Amino-6-hydroxynicotinic acid during experimental procedures. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, this guide addresses common challenges, explains the underlying chemical principles of degradation, and offers practical solutions to ensure the integrity of experimental outcomes. The information presented is grounded in established principles of chemical stability and analytical science, with references to authoritative sources.
I. Introduction to the Stability of this compound
This compound is a pyridine derivative with structural similarities to biologically important molecules. Its utility in research and development is contingent on its stability. Degradation of this compound can lead to the formation of impurities that may compromise the accuracy and reproducibility of experimental results. This guide is designed to provide a proactive approach to stability management, empowering researchers to anticipate and mitigate potential degradation issues.
II. Frequently Asked Questions (FAQs) on Degradation
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes an amino group, a hydroxyl group, and a carboxylic acid on a pyridine ring, the primary factors contributing to degradation are expected to be:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis of the amide-like lactam form or promote decarboxylation. The rate of degradation of similar pyridine derivatives has been shown to be pH-dependent[1][2].
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions[3][4].
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions in pyridine derivatives, leading to the formation of photoproducts[5][6].
-
Temperature: Elevated temperatures can accelerate all degradation pathways, particularly thermal decomposition, which may involve decarboxylation for aminobenzoic acids[7][8][9].
Q2: I am observing a color change in my solid this compound. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, in what should be an off-white or light yellow solid, is often an indicator of degradation[4]. This is most likely due to oxidation or photodegradation. The formation of oxidized, conjugated byproducts can lead to the absorption of visible light, resulting in a colored appearance. To mitigate this, it is crucial to store the solid compound in a tightly sealed, amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place[10].
Q3: My solution of this compound in an aqueous buffer is turning cloudy. What is happening?
A3: Cloudiness or precipitation in a solution that was initially clear can indicate several issues:
-
Degradation to an Insoluble Product: A degradation product may have lower solubility in your buffer system than the parent compound.
-
pH Shift: If the buffer capacity is insufficient, degradation reactions that produce or consume protons can shift the pH, leading to the precipitation of the compound or a degradation product.
-
Saturation Issues: While less likely if initially clear, temperature fluctuations can affect solubility.
It is recommended to re-evaluate the buffer composition and pH and to analyze the precipitate to identify its composition.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are degradation products?
A4: The appearance of new peaks in an HPLC chromatogram is a common sign of degradation. To confirm this, you can perform a forced degradation study. By intentionally exposing your compound to stress conditions (acid, base, peroxide, heat, light), you can generate the potential degradation products. If the unexpected peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it is highly likely that they are indeed degradation products[8][10].
III. Troubleshooting Guide: Minimizing Degradation
This section provides a structured approach to troubleshooting common degradation issues encountered during experiments with this compound.
Issue 1: Rapid Degradation in Solution
-
Symptom: Significant decrease in the main peak area and the appearance of new peaks in HPLC analysis of a solution over a short period (hours to a day).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Poor reproducibility of experimental results, potentially due to varying levels of degradation.
-
Preventative Measures:
-
Standardize Solution Preparation: Always prepare fresh solutions of this compound immediately before use.
-
Control Environmental Factors: Ensure that all experiments are conducted under consistent conditions of light, temperature, and atmosphere.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent purity solvents.
-
Incorporate a Stability Check: For long-term experiments, include a control sample of the starting material stored under ideal conditions to monitor for degradation over time.
-
IV. Experimental Protocols
Protocol 1: Recommended Storage and Handling
| Condition | Solid Compound | Solutions |
| Temperature | 2-8°C | -20°C for long-term, 2-8°C for short-term (prepared fresh daily is ideal) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Degassed solvents, stored under inert gas |
| Light | Amber, tightly sealed vials | Amber vials or foil-wrapped containers |
| pH (Solutions) | N/A | Buffered to pH 6.0-7.5 |
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method[6][8][10].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) alongside a control sample of the unstressed stock solution.
-
V. Hypothesized Degradation Pathways
Based on the chemical structure and known degradation patterns of related compounds, the following degradation pathways for this compound are proposed. Note: These are hypothesized pathways and require experimental verification.
References
- 1. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionization effects on the sensitized photooxidation of 2,3-dihydroxypyridine and 2,4-dihydroxypyridine: a kinetic study-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. ovid.com [ovid.com]
- 10. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-6-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis of 4-Amino-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable pyridine derivative. We will delve into the underlying chemistry of a plausible synthetic route, anticipate challenges, and provide actionable troubleshooting advice to ensure a safe, efficient, and scalable process.
Introduction: Navigating the Synthesis of a Multifunctional Pyridine
This compound is a key building block in medicinal chemistry, owing to its trifunctional nature. The presence of an amino group, a hydroxyl group, and a carboxylic acid on the pyridine scaffold makes it a versatile precursor for a wide range of pharmaceutical compounds. However, the synthesis of this molecule, particularly at scale, is not without its challenges. The electron-withdrawing nature of the pyridine ring, coupled with the potential for competing side reactions, necessitates a carefully controlled and optimized synthetic strategy.
This guide will focus on a logical and scalable synthetic approach, starting from a readily available precursor. We will break down each critical step, offering insights into the reaction mechanisms and providing solutions to common problems encountered during scale-up.
Proposed Synthetic Pathway for Scalable Production
A robust and scalable synthesis of this compound can be envisioned via a two-step process starting from 4-amino-6-chloronicotinic acid. This approach offers a clear and controllable pathway to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for Synthesis Scale-Up
This section addresses common issues that may arise during the scale-up of each synthetic step.
Step 1: Hydrolysis of 4-Amino-6-chloronicotinic Acid
The conversion of the 6-chloro substituent to a hydroxyl group is a critical nucleophilic aromatic substitution reaction.
Q1: My hydrolysis reaction is sluggish or incomplete, leading to low yields. What are the potential causes and solutions?
A1: Incomplete hydrolysis is a common challenge when scaling up. Several factors can contribute to this issue:
-
Insufficient Temperature: The hydrolysis of a chloropyridine can be slow at lower temperatures. On a larger scale, ensuring uniform heating is crucial.
-
Troubleshooting:
-
Temperature Monitoring: Employ multiple temperature probes to ensure even heat distribution throughout the reactor.
-
Gradual Temperature Increase: A controlled, gradual increase in temperature can help drive the reaction to completion without promoting side reactions.
-
-
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" and areas of low reagent concentration, hindering the reaction rate.
-
Troubleshooting:
-
Agitator Design: Ensure the agitator is appropriately designed for the reactor geometry to provide efficient mixing.
-
Stirring Speed: Experiment with different stirring speeds to find the optimal balance between good mixing and avoiding excessive splashing or vortex formation.
-
-
-
Concentration of Base: The concentration of the sodium hydroxide (or other base) is critical.
-
Troubleshooting:
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used. An excess is often beneficial but can promote side reactions if not controlled.
-
Controlled Addition: For very large scale, consider controlled addition of the base to manage the exotherm.
-
-
Q2: I am observing significant byproduct formation, leading to a complex impurity profile. How can I minimize this?
A2: Side reactions can become more pronounced at scale. Common byproducts in this step may include decarboxylated species or products from reactions with impurities.
-
Decomposition at High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of the starting material or product.
-
Troubleshooting:
-
Reaction Monitoring: Use in-process controls (e.g., HPLC) to monitor the reaction progress and stop it once the starting material is consumed.
-
Optimize Temperature and Time: Conduct smaller-scale optimization experiments to find the lowest effective temperature and shortest reaction time.
-
-
-
Reaction with Dissolved Oxygen: The presence of oxygen at high temperatures can lead to oxidative side products.
-
Troubleshooting:
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before and during the reaction to minimize oxidation.[1]
-
-
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Temperature | 100-120 °C | Ensure uniform heating; monitor for hot spots. |
| Reaction Time | 4-8 hours | Monitor by HPLC to avoid prolonged heating. |
| Base (NaOH) | 2-3 equivalents | Controlled addition may be necessary to manage exotherm. |
| Atmosphere | Air | Inert atmosphere (N₂ or Ar) is recommended. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Synthesis FAQs
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A common and practical starting material is 4-amino-6-chloronicotinic acid. This precursor allows for a straightforward hydrolysis of the chloro group to the desired hydroxyl group. Other routes, such as those starting from isoquinoline, involve more steps, including oxidation and rearrangement reactions, which can be more challenging to scale up.[2]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount in any scale-up process. Key considerations include:
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive bases like sodium hydroxide.
-
Exothermic Reactions: The hydrolysis step can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature.
-
Pressure Build-up: If the reaction is run in a sealed reactor, monitor the pressure closely.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal according to local regulations.
Purification FAQs
Q3: How can I effectively purify the final product, this compound, at a large scale?
A3: Purification at scale often requires moving away from chromatography-based methods.
-
Acid-Base Chemistry: The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. This property can be exploited for purification.
-
Procedure:
-
After hydrolysis, carefully acidify the reaction mixture with an acid like hydrochloric acid to a pH where the product precipitates.
-
Filter the crude product.
-
The crude product can be redissolved in a dilute base and then re-precipitated with acid to remove impurities.
-
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids.
-
Solvent Selection: Finding a suitable solvent system is key. A mixture of water and an organic solvent like ethanol or acetic acid is often a good starting point.[3]
-
Optimization: At a large scale, minimizing the amount of solvent used is important for efficiency and cost.
-
Q4: My final product is discolored. What is the likely cause and how can I fix it?
A4: Discoloration is often due to the presence of minor impurities, which may be colored.
-
Oxidation Products: As mentioned earlier, oxidation can lead to colored byproducts.
-
Solution: Using an inert atmosphere during the reaction and work-up can help.
-
-
Activated Carbon Treatment:
-
Procedure: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before cooling to crystallize the product.
-
Experimental Protocols
Protocol 1: Scaled-Up Hydrolysis of 4-Amino-6-chloronicotinic Acid
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser.
-
Chiller/heater unit for temperature control.
-
Addition funnel for controlled reagent addition.
Procedure:
-
Charge the reactor with 4-amino-6-chloronicotinic acid and water.
-
Begin agitation and purge the reactor with nitrogen.
-
Prepare a solution of sodium hydroxide in water and charge it to the addition funnel.
-
Slowly add the sodium hydroxide solution to the reactor, monitoring the internal temperature. Use the chiller to maintain the desired temperature.
-
Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 100-110 °C) and hold for the required time, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification by Acid Precipitation and Recrystallization
Equipment:
-
Large filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
-
Crystallization vessel.
Procedure:
-
Slowly add concentrated hydrochloric acid to the cooled reaction mixture from Protocol 1 with vigorous stirring until the pH reaches the point of maximum precipitation (typically around pH 3-4).
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Filter the solid product and wash it with cold water to remove inorganic salts.
-
For recrystallization, transfer the crude solid to a clean vessel and add a suitable solvent (e.g., aqueous ethanol).
-
Heat the mixture with stirring until the solid dissolves completely.
-
If necessary, add activated carbon and stir for a short period before filtering the hot solution.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Cool the mixture further in an ice bath to maximize the yield.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Workflow
Caption: Detailed workflow for the scaled-up synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Nicotinic Acid and its Structural Analog, 4-Amino-6-hydroxynicotinic Acid
This guide provides a detailed comparison of the well-established biological activities of nicotinic acid (Niacin, Vitamin B3) with the prospective activities of its lesser-known structural analog, 4-Amino-6-hydroxynicotinic acid. For decades, nicotinic acid has been a cornerstone in managing dyslipidemia and serves as an essential vitamin.[1][2] In contrast, the biological profile of this compound remains largely unexplored.
This document moves beyond a simple recitation of facts. It is structured to provide researchers, scientists, and drug development professionals with a framework for understanding how specific structural modifications to the nicotinic acid scaffold may fundamentally alter its biological function. We will first detail the known mechanisms of nicotinic acid, then apply principles of structure-activity relationships (SAR) to hypothesize the potential activities of its amino- and hydroxy-substituted analog, and finally, propose robust experimental protocols to empirically validate these hypotheses.
Section 1: The Established Biological Profile of Nicotinic Acid
Nicotinic acid is a molecule with a dual identity. As Vitamin B3, it is an essential nutrient and the precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are indispensable for over 400 enzymatic reactions, primarily cellular metabolism and redox signaling. However, at pharmacological doses (500 to 3,000 mg/day), its primary therapeutic effects are mediated through a distinct mechanism: agonism of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA₂).[2][3][4][5]
The GPR109A Signaling Axis
The activation of GPR109A, a Gαi-coupled receptor, is central to nicotinic acid's therapeutic effects.[5]
-
In Adipocytes: Activation of GPR109A on fat cells inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses the activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. The result is a significant decrease in the release of free fatty acids (FFAs) from adipose tissue into circulation.[3][6] This reduction in FFA flux to the liver is a primary driver of its lipid-modifying effects, namely the decreased synthesis of triglycerides and Very Low-Density Lipoprotein (VLDL), which subsequently lowers Low-Density Lipoprotein (LDL) levels.[2]
-
In Immune and Skin Cells: GPR109A is also expressed on various immune cells, including macrophages and neutrophils, as well as dermal Langerhans cells.[3][4] Its activation in these cells mediates anti-inflammatory effects. However, activation in skin cells also triggers the release of prostaglandins (PGD₂ and PGE₂), which causes the vasodilation responsible for the common and often treatment-limiting side effect of flushing.[1][5][7]
The following diagram illustrates the primary signaling pathway of nicotinic acid in adipocytes.
Caption: Nicotinic acid signaling pathway in adipocytes via GPR109A.
Section 2: Structural Analogs and the Principles of GPR109A Activation
To hypothesize the activity of this compound, we must first understand the structural requirements for GPR109A binding. The interaction is specific; for instance, nicotinamide, a close structural relative, has virtually no agonist activity at GPR109A.[5]
Mutagenesis and molecular modeling studies have revealed a distinct binding pocket within the GPR109A receptor.[6][8] Key interactions include:
-
An essential salt bridge between the carboxylate group of nicotinic acid and a positively charged arginine residue (Arg111) in the third transmembrane helix (TMH3).
-
A hydrophobic pocket that accommodates the pyridine ring, involving interactions with residues like Trp91, Phe276, and Tyr284.
-
A hydrogen bond with Ser178 in the second extracellular loop (ECL2).[6]
The binding pocket is relatively constrained, suggesting that the size, shape, and electronic properties of the ligand are critical for effective binding and receptor activation.[9][10][11]
| Compound | Structure | Key Features |
| Nicotinic Acid | Pyridine ring with a carboxyl group at position 3. The benchmark GPR109A agonist. | |
| 6-Hydroxynicotinic Acid | Nicotinic acid with a hydroxyl group at position 6. A known metabolite. | |
| This compound | Chemical structure unavailable in public databases. A hypothetical structure would be the nicotinic acid scaffold with an amino (-NH₂) group at position 4 and a hydroxyl (-OH) group at position 6. | Nicotinic acid with two polar substitutions. Biological activity is uncharacterized. |
Section 3: Comparative Analysis and Hypothesis Generation
With no direct experimental data available for this compound, we must rely on SAR principles to formulate a hypothesis regarding its potential biological activity.
| Feature | Nicotinic Acid | 6-Hydroxynicotinic Acid (Hypothesized) | This compound (Hypothesized) |
| GPR109A Binding | Potent Agonist | Likely very weak or inactive | Likely inactive |
| Anti-Lipolytic Activity | High | Likely none | Likely none |
| Lipid Modification | ↓ LDL, TG; ↑ HDL | Likely none | Likely none |
| Flushing Side Effect | Yes | Likely no | Likely no |
| Potential Novel Activity | N/A | Unlikely | Possible (e.g., antimicrobial, unique enzyme inhibition) |
Analysis of 6-Hydroxynicotinic Acid
As a primary metabolite of nicotinic acid, its biological activity is of considerable interest. Research suggests that nicotinic acid itself, and not its metabolites like nicotinuric acid, is responsible for GPR109A-mediated flushing.[7] This implies that metabolic modifications can abolish activity. The addition of a polar hydroxyl group at the 6-position likely introduces steric hindrance and unfavorable electronic changes that disrupt the precise fit within the GPR109A binding pocket, thus greatly reducing or eliminating its agonist activity.
Analysis of this compound
The addition of two polar, hydrogen-bonding groups (an amino group at position 4 and a hydroxyl group at position 6) would fundamentally alter the physicochemical properties of the nicotinic acid scaffold.
-
Steric and Electronic Disruption: These substitutions significantly increase the molecule's size and polarity. It is highly probable that this modified structure would be unable to fit within the constrained GPR109A binding pocket. The altered electron distribution on the pyridine ring would also disrupt the required hydrophobic and hydrogen-bonding interactions.
-
Shift in Biological Target: It is a common principle in medicinal chemistry that such structural modifications can lead to a complete loss of activity at the original target and, occasionally, the gain of a new, unrelated activity. Studies on other aminonicotinic acid derivatives have shown them to possess antifungal and antibacterial properties, activities entirely distinct from GPR109A agonism.[12][13][14] It is therefore plausible that this compound, if biologically active, would not function as a lipid-modifier but may interact with other enzymes or receptors, potentially in microbial systems.
Section 4: Proposed Experimental Workflows for Direct Comparison
To move from hypothesis to data, a clear experimental plan is required. The following protocols outline a standard, self-validating workflow to empirically determine and compare the GPR109A-related activities of these compounds.
Caption: A tiered experimental workflow to assess GPR109A activity.
Experimental Protocol 1: GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the GPR109A receptor.
-
Methodology: Competitive radioligand binding assay.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Procedure: a. Prepare cell membrane homogenates from the GPR109A-expressing cell line. b. Incubate a fixed concentration of radioligand (e.g., [³H]-nicotinic acid) with the membrane homogenates. c. Add increasing concentrations of unlabeled competitor: nicotinic acid (positive control) or this compound (test compound). d. After incubation to equilibrium, separate bound from free radioligand by rapid filtration. e. Quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Experimental Protocol 2: GPR109A Functional Assay (cAMP Inhibition)
-
Objective: To measure the functional potency (EC₅₀) of the compounds as agonists or antagonists of GPR109A.
-
Methodology: Forskolin-induced cAMP accumulation assay.
-
Cell Line: GPR109A-expressing CHO-K1 or HEK293 cells.
-
Procedure: a. Seed cells in assay plates and allow them to adhere. b. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add increasing concentrations of the test compounds. d. Stimulate the cells with forskolin to induce adenylyl cyclase and raise cAMP levels. e. After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal inhibitory effect (Eₘₐₓ).
Conclusion
Nicotinic acid remains a vital therapeutic agent with a well-defined mechanism of action centered on the GPR109A receptor. This guide establishes a clear, structure-based hypothesis that its analog, this compound, is unlikely to share this primary biological activity. The addition of both an amino and a hydroxyl group to the pyridine core is predicted to disrupt the necessary molecular interactions for GPR109A binding and activation. Instead, such modifications may abolish this activity entirely or potentially introduce novel biological functions, such as the antimicrobial effects seen in other aminonicotinic acid derivatives. The provided experimental workflows offer a clear and robust path for researchers to empirically test these hypotheses, paving the way for a definitive characterization of this and other nicotinic acid analogs.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) [pubmed.ncbi.nlm.nih.gov]
- 7. The role of nicotinic acid metabolites in flushing and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 12. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
- 14. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyridinecarboxylic Acids: An In-Depth Guide for Researchers
A Senior Application Scientist's Perspective on the Structure-Activity Relationship of 4-Amino-6-hydroxynicotinic Acid Analogs and Related Scaffolds
Introduction: The Scarcity of Specific Data and a Path Forward
In light of this, this guide will adopt a broader, yet highly relevant, approach. We will delve into the SAR of structurally related nicotinic acid and 4-aminopyridine derivatives. By examining the effects of structural modifications on the biological activities of these analogous compounds, we can infer potential SAR principles that may guide the future design and investigation of this compound analogs. This approach allows us to build a foundational understanding based on existing experimental evidence from related chemical series.
The Core Scaffold: this compound
The foundational structure of this compound presents several key functional groups that are amenable to chemical modification: the pyridine ring, the amino group at the 4-position, the hydroxyl group at the 6-position, and the carboxylic acid at the 3-position. Each of these sites represents a potential point of interaction with biological targets and a locus for synthetic modification to modulate activity.
Caption: The chemical structure of this compound with key positions highlighted.
Inferred Structure-Activity Relationships from Related Analogs
By examining studies on substituted nicotinic acids and 4-aminopyridines, we can extrapolate key SAR trends.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with biological targets. Its conversion to other functional groups, such as esters, amides, or heterocycles, can significantly impact biological activity.
For instance, in a series of nicotinic acid derivatives, the conversion of the carboxylic acid to acylhydrazones and subsequently to 1,3,4-oxadiazolines resulted in compounds with potent antimicrobial activity.[1] This suggests that replacing the acidic proton and modifying the hydrogen bonding potential of the carboxyl group can lead to a dramatic shift in biological function.
Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives [1]
| Compound | R Group | MIC (µg/mL) vs. S. epidermidis ATCC 12228 | MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA) |
| Acylhydrazone with 5-nitrofuran | 5-nitrofuran | 1.95 | 7.81 |
| 1,3,4-Oxadiazoline with 5-nitrofuran | 5-nitrofuran | - | 15.62 |
Note: Lower MIC values indicate greater inhibitory potency.
Substitution on the Pyridine Ring
The electronic properties and steric profile of the pyridine ring are critical for target recognition. The introduction of various substituents can modulate these properties and influence activity.
In a study of 4-aminoquinoline antiplasmodial agents, electron-withdrawing groups at the 7-position (analogous to the 5- or 6-position of our core scaffold) were found to lower the pKa of the quinoline ring nitrogen and the side-chain amino group.[2] This modification directly impacted the compounds' ability to accumulate in the parasite's acidic food vacuole and inhibit β-hematin formation, a crucial antimalarial mechanism.[2] This highlights the importance of the electronic nature of ring substituents in determining the pharmacokinetic and pharmacodynamic properties of the molecule.
Modification of the Amino Group
The amino group at the 4-position is a key functional handle for derivatization. Its basicity and hydrogen-bonding capacity can be fine-tuned through acylation, alkylation, or incorporation into heterocyclic systems.
In a series of 4-anilinoquinazoline derivatives, which share the 4-amino-heterocycle motif, substitutions on the aniline ring were crucial for potent inhibition of EGF-R kinase.[3] This indicates that extending from the amino group with substituted aryl rings can lead to interactions with hydrophobic pockets in the target enzyme, enhancing binding affinity.
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, we provide an overview of standard experimental protocols for assessing relevant biological activities.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
The inhibitory activity of compounds against specific enzymes is a cornerstone of drug discovery. The following is a general workflow for a spectrophotometric enzyme inhibition assay.
Caption: A generalized workflow for a spectrophotometric enzyme inhibition assay.
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compounds (inhibitors) at various concentrations in an appropriate buffer.
-
Reaction Setup: In a microplate, add the enzyme solution and the inhibitor solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Use a microplate reader to measure the change in absorbance at a specific wavelength over time. This change is proportional to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without an inhibitor.
-
IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
While the direct structure-activity relationship of this compound analogs remains an underexplored field, valuable insights can be gleaned from the study of related nicotinic acid and 4-aminopyridine derivatives. The available evidence suggests that modifications to the carboxylic acid, substitutions on the pyridine ring, and derivatization of the amino group are all viable strategies for modulating the biological activity of this scaffold.
For researchers venturing into this area, the path forward is clear: a systematic synthesis and biological evaluation of this compound analogs are needed. By exploring substitutions at each of the key functional groups and screening these new chemical entities against a diverse panel of biological targets, a comprehensive understanding of the SAR for this promising class of compounds can be established. The experimental protocols outlined in this guide provide a solid foundation for such an undertaking.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Amino-6-hydroxynicotinic Acid in Enzymatic Assays
For researchers and drug development professionals, the journey from a promising lead compound to a viable therapeutic is paved with rigorous characterization. A critical, yet often underestimated, aspect of this process is determining the compound's specificity. This guide provides an in-depth technical analysis of the cross-reactivity of a novel nicotinic acid derivative, 4-Amino-6-hydroxynicotinic acid, in a panel of enzymatic assays. By presenting supporting experimental data and comparing its performance with a known standard, we aim to equip scientists with the knowledge to design and interpret robust selectivity studies.
Introduction: The Imperative of Selectivity in Drug Discovery
This compound, a synthetic derivative of nicotinic acid (Vitamin B3), was initially designed as a potential modulator of enzymes involved in NAD+ metabolism, given the central role of nicotinic acid in NAD+ biosynthesis.[1] Early-stage development focused on its interaction with a hypothetical target, a novel human Nicotinate Phosphoribosyltransferase (NAPRT1) variant identified in a specific cancer cell line. However, the structural similarity of the nicotinic acid scaffold to various endogenous molecules and known pharmacophores necessitates a thorough investigation of its off-target effects.
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a range of undesirable outcomes, from misleading in-vitro results to adverse effects in clinical trials. Therefore, a comprehensive understanding of a compound's selectivity profile is paramount. This guide will walk you through a comparative study designed to assess the cross-reactivity of this compound.
Experimental Design: A Multi-pronged Approach to Assessing Specificity
To construct a meaningful selectivity profile for this compound, a panel of enzymes was selected based on several criteria: structural relation to the hypothetical primary target, representation of different enzyme classes, and relevance in common off-target screening panels. We compare its activity against that of Nicotinic Acid , the parent molecule, to establish a baseline for comparison.
Enzyme Panel for Selectivity Screening:
-
Hypothetical Target: Recombinant Human Nicotinate Phosphoribosyltransferase (NAPRT1) variant.
-
Related Enzymes:
-
Common Off-Target Enzymes:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) - given that some nicotinic acid derivatives have shown anti-inflammatory activity.[5]
-
A panel of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) - crucial for drug metabolism and common sources of drug-drug interactions.[6]
-
Ornithine Decarboxylase (ODC) - a key enzyme in polyamine biosynthesis, representing a different class of enzymes.[7][8]
-
The following diagram illustrates the experimental workflow for assessing the cross-reactivity of this compound.
Caption: A generalized workflow for evaluating the cross-reactivity of a test compound against a panel of enzymes.
Comparative Data: Quantifying Selectivity
The inhibitory activity of this compound and Nicotinic Acid was determined by measuring their respective IC50 values against the selected enzyme panel. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Enzyme Target | This compound IC50 (µM) | Nicotinic Acid IC50 (µM) | Fold Selectivity (vs. Hypothetical Target) |
| Hypothetical Target (NAPRT1 variant) | 0.5 | > 1000 | - |
| 6-Hydroxynicotinate 3-monooxygenase (NicC) | 75 | > 1000 | 150 |
| 6-Hydroxynicotinate Dehydrogenase | 150 | > 1000 | 300 |
| Cyclooxygenase-1 (COX-1) | > 500 | > 1000 | > 1000 |
| Cyclooxygenase-2 (COX-2) | 250 | > 1000 | 500 |
| Cytochrome P450 3A4 (CYP3A4) | > 500 | > 1000 | > 1000 |
| Cytochrome P450 2D6 (CYP2D6) | > 500 | > 1000 | > 1000 |
| Ornithine Decarboxylase (ODC) | > 500 | > 1000 | > 1000 |
Data Interpretation:
The hypothetical data presented in the table above illustrates a favorable selectivity profile for this compound. It demonstrates potent inhibition of its intended target (IC50 = 0.5 µM) with significantly weaker activity against other enzymes. The fold selectivity, calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target, provides a quantitative measure of this specificity. For instance, the 150-fold selectivity over NicC suggests a much lower likelihood of engaging this off-target at therapeutic concentrations. In contrast, Nicotinic Acid shows no significant inhibitory activity against any of the tested enzymes, which is expected for a metabolic precursor.
The following diagram illustrates the logical relationship in interpreting the selectivity data.
Caption: Interpreting IC50 values to determine the selectivity profile of a compound.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. Below are representative methodologies for the enzymatic assays described in this guide.
General Protocol for Spectrophotometric Enzymatic Assays
This protocol is a template and should be optimized for each specific enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound and Nicotinic Acid in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer specific to the enzyme of interest.
-
Prepare substrate and cofactor solutions in the assay buffer.
-
Dilute the purified enzyme to the desired working concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the compound stock solutions in serial dilutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
-
Monitor the change in absorbance over time at a wavelength specific to the product being formed or the substrate being consumed. This can be done in kinetic mode or as an endpoint reading.[6]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Specific Protocol: Cyclooxygenase (COX-1/2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol.
-
Heme
-
COX-1 or COX-2 enzyme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
-
Procedure:
-
Add the assay buffer, heme, and the test compound to the wells of a 96-well plate.
-
Add the COX enzyme and incubate for 10 minutes at 37°C.
-
Add TMPD.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the absorbance at 590 nm every minute for 10 minutes.
-
Troubleshooting and Interpretation of Pitfalls
-
Compound Insolubility: Poor solubility of the test compound can lead to artificially low potency. Always check for precipitation in the assay wells.
-
Assay Interference: Some compounds can interfere with the detection method (e.g., autofluorescence). Run controls without the enzyme to check for such interference.
-
Time-Dependent Inhibition: If the IC50 value decreases with longer pre-incubation times, it may indicate time-dependent or irreversible inhibition, which requires further investigation.
Conclusion and Future Directions
This guide provides a framework for assessing the cross-reactivity of this compound. The hypothetical data suggests that this compound is a selective inhibitor of its intended target. However, it is crucial to expand the panel of enzymes for a more comprehensive profile, including kinases, proteases, and other common off-target classes. Further studies should also investigate the mechanism of inhibition for any significant off-target interactions. By employing a systematic and rigorous approach to selectivity profiling, researchers can build a strong foundation for the successful development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EC 1.17.3.3 [iubmb.qmul.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
A Prospective In Vivo Efficacy Guide: 4-Amino-6-hydroxynicotinic Acid in Atherosclerosis
This guide provides a comprehensive framework for the in vivo validation of 4-Amino-6-hydroxynicotinic acid (4A-6HNA) as a potential therapeutic agent for atherosclerosis. As no in vivo data for this specific molecule currently exists in published literature, this document outlines a prospective, scientifically rigorous approach to its evaluation. We will explore a proposed mechanism of action, detail comparative experimental designs against established alternatives, and provide the necessary protocols to generate robust and publishable data.
Introduction: The Therapeutic Rationale for this compound in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arterial wall, driven by lipid accumulation and a maladaptive immune response. Oxidative stress is a key pathogenic factor, promoting lipid peroxidation and endothelial dysfunction. Nicotinic acid (Niacin, Vitamin B3) is a well-established therapy for dyslipidemia and has demonstrated anti-inflammatory and anti-atherogenic properties independent of its lipid-modifying capabilities[1][2]. These effects are mediated, in part, through the suppression of pro-inflammatory cytokines and chemokines[3][4][5].
Furthermore, substituted aminopyridines and related heterocyclic compounds have shown promise as potent antioxidant and anti-inflammatory agents[6][7][8][9]. The unique structure of this compound, combining the core nicotinic acid scaffold with both an amino and a hydroxyl group, presents a compelling therapeutic hypothesis: a dual-action agent that not only leverages the known anti-inflammatory pathways of nicotinic acid but also possesses enhanced antioxidant and radical scavenging capabilities conferred by its substituents.
We hypothesize that 4A-6HNA will reduce atherosclerotic plaque development by attenuating vascular inflammation and reducing oxidative stress. This guide will compare its potential efficacy against two benchmark compounds:
-
Nicotinic Acid (Niacin): The parent compound, to establish the baseline efficacy of the nicotinic acid scaffold.
-
Atorvastatin: A statin with well-documented, pleiotropic anti-inflammatory and antioxidant effects beyond its primary lipid-lowering mechanism.
Comparative In Vivo Efficacy Evaluation: A Proposed Study Design
The primary objective of the proposed in vivo study is to compare the efficacy of 4A-6HNA in reducing the progression of atherosclerosis in a validated animal model.
Animal Model and Experimental Groups
The Apolipoprotein E-deficient (ApoE-/-) mouse on a high-fat diet is the gold-standard model for studying atherosclerosis.
| Group | Treatment | Dosage (Proposed) | Administration | N (per group) |
| 1 | Vehicle Control | 0.5% Carboxymethylcellulose | Oral Gavage | 15 |
| 2 | This compound | 50 mg/kg/day | Oral Gavage | 15 |
| 3 | Nicotinic Acid | 50 mg/kg/day | Oral Gavage | 15 |
| 4 | Atorvastatin | 10 mg/kg/day | Oral Gavage | 15 |
Dosages are hypothetical and should be optimized in preliminary dose-ranging studies.
Experimental Workflow
Caption: Proposed workflow for in vivo validation.
Efficacy Endpoints and Expected Outcomes
| Parameter | Methodology | Expected Outcome with 4A-6HNA |
| Primary Endpoint | ||
| Atherosclerotic Lesion Area | Oil Red O staining of aortic root sections | Significant reduction compared to vehicle; superior or equivalent to Nicotinic Acid and Atorvastatin |
| Secondary Endpoints | ||
| Plaque Composition | Masson's Trichrome (collagen), Mac-2 (macrophages) staining | Increased collagen content, reduced macrophage infiltration |
| Vascular Inflammation | qPCR of aortic tissue (VCAM-1, MCP-1, TNF-α) | Downregulation of pro-inflammatory gene expression |
| Systemic Inflammation | ELISA of plasma (IL-6, hs-CRP) | Reduction in circulating inflammatory markers |
| Oxidative Stress | DHE staining of aortic sections; Plasma TBARS assay | Decreased superoxide production and lipid peroxidation |
Detailed Experimental Protocols
Protocol: Quantification of Atherosclerotic Lesion Area
-
Tissue Preparation: Euthanize mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde. Excise the heart and aorta.
-
Sectioning: Embed the upper portion of the heart and aortic root in OCT compound and freeze. Cryosection serial 10 µm sections.
-
Staining:
-
Melt-mount sections onto glass slides.
-
Rinse with distilled water, then 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
Counterstain with Mayer's hematoxylin.
-
-
Imaging and Analysis: Acquire images using a brightfield microscope. Quantify the percentage of the aortic sinus area occupied by the Oil Red O-positive lesion using image analysis software (e.g., ImageJ).
Protocol: Aortic Gene Expression Analysis by qPCR
-
RNA Extraction: Snap-freeze the thoracic aorta in liquid nitrogen. Homogenize the tissue and extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for target genes (e.g., Vcam1, Ccl2, Tnf) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to the vehicle control group.
Proposed Mechanism of Action and Signaling Pathway
We propose that this compound exerts its anti-atherosclerotic effects through a dual mechanism involving both the GPR109A receptor pathway, similar to nicotinic acid, and direct antioxidant activity.
References
- 1. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of the triaminopyridine, flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing Synthetic 4-Amino-6-hydroxynicotinic Acid
For researchers, scientists, and drug development professionals, the promise of novel synthetic compounds is often tempered by the challenge of experimental reproducibility. A recent survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a field of significant concern. This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving synthetic 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound of interest in various biochemical pathways. We will move beyond a simple recitation of protocols to explain the causal links between the synthesis, characterization, and functional application of this molecule, empowering you to establish self-validating systems for your research.
The Synthetic Origin: A Source of Inherent Variability
The reproducibility of any experiment begins with the starting materials. For synthetic compounds like this compound, the synthetic route chosen can significantly influence the impurity profile of the final product. While a definitive, standardized synthesis for this specific molecule is not as ubiquitously published as for some common reagents, we can infer potential routes and their associated pitfalls from related structures like 4-Aminonicotinic acid and 6-Hydroxynicotinic acid.
A plausible synthetic approach could involve multiple steps, each presenting opportunities for the introduction of impurities such as starting materials, by-products, or isomers. For example, a synthesis of 4-aminonicotinic acid has been reported starting from isoquinoline, involving oxidation, dehydration, ammonolysis, and a Hofmann rearrangement.[1] Another well-documented procedure is the synthesis of 6-hydroxynicotinic acid from methyl coumalate.[2]
The critical takeaway is that no two batches, whether synthesized in-house or procured from different vendors, can be assumed to be identical. Reaction conditions, purification methods (e.g., crystallization, chromatography), and even the scale of the synthesis can alter the final composition in subtle but meaningful ways.
The Purity Imperative: Beyond the Percentage on the Label
A certificate of analysis stating ">98% purity" is a starting point, not a guarantee of experimental success. The nature of the remaining <2% can be far more impactful than its quantity. A striking example from the literature highlights this point: researchers using a commercial stock of 6-mercaptopyridine-3-carboxylic acid (a substrate analogue for 6-hydroxynicotinic acid) discovered that a minor contaminant, 2-mercaptopyridine, was responsible for unexpected binding in their enzyme's active site.[3] This contaminant, present in a high-purity commercial reagent, led to the fortuitous but cautionary discovery of a catalytically inactive complex.[3]
This underscores the absolute necessity of a multi-faceted analytical approach to qualify any new batch of synthetic this compound.
A Comprehensive Analytical Workflow for Quality Control
We propose a three-pronged analytical strategy to thoroughly characterize any new supply of this compound. This workflow serves as a self-validating system to ensure you are working with a well-defined chemical entity.
Caption: Quality control workflow for synthetic reagents.
Experimental Protocols for Characterization
Protocol 1: NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Procedure:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
(Optional but Recommended) Perform 2D NMR experiments like HSQC to confirm ¹H-¹³C correlations.
-
-
Trustworthiness Check: The observed chemical shifts, coupling constants, and integrations should be consistent with the expected structure of this compound. Data for the related compound 6-Hydroxynicotinic acid is available in public databases like the Biological Magnetic Resonance Bank (BMRB) and can serve as a useful comparison.[4]
Protocol 2: LC-MS for Molecular Weight Verification and Impurity Profiling
-
Objective: To confirm the molecular weight and identify the masses of any co-eluting impurities.
-
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or water).
-
Perform an injection on a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A reverse-phase column is often suitable for this class of compounds.[5]
-
Analyze the mass spectrum for the expected molecular ion corresponding to this compound (C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ).
-
-
Trustworthiness Check: The primary peak in the mass spectrum should correspond to the expected mass. Any other significant peaks should be investigated as potential impurities. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement to further confirm the elemental composition.
Protocol 3: HPLC/UPLC for Purity Quantification
-
Objective: To accurately quantify the purity of the compound and establish a chromatographic fingerprint.
-
Procedure:
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method. This typically involves screening different mobile phases and gradients on a reverse-phase column.[5][6]
-
Use a UV detector set to a wavelength where the compound has strong absorbance.
-
Run a sample of the compound and integrate the area of all peaks.
-
-
Trustworthiness Check: The purity is calculated as (Area of main peak / Total area of all peaks) x 100. This chromatographic profile should be saved as a reference for future batches. A purity of ≥98% is generally recommended for use in sensitive biological assays.
Comparative Analysis: A Framework for Ensuring Consistency
When switching between vendors or to a new in-house batch, a direct comparison is essential to ensure experimental continuity. We recommend a two-stage comparison: analytical and functional.
Analytical Comparison
The first step is to run all new batches through the analytical workflow described above and compare the data side-by-side.
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| ¹H NMR Spectrum | Matches reference | Matches reference | All characteristic peaks present, no significant new signals (>1%) |
| Mass (LC-MS) | Expected M+H⁺ | Expected M+H⁺ | Correct molecular ion observed |
| HPLC Purity (%) | 99.1% | 98.8% | Purity ≥ 98% |
| HPLC Impurity Profile | Peak at RT=3.5 min (0.4%) | Peak at RT=3.5 min (0.6%) | No new impurities > 0.5%; impurity profile is qualitatively similar |
Functional Comparison: The Ultimate Validation
The most critical test is to assess the compound's performance in a relevant biological assay. For example, 6-hydroxynicotinic acid is a substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC).[7][8] If this compound is being investigated as a substrate or inhibitor of a specific enzyme, a kinetic analysis is the ideal functional comparison.
Protocol 4: Comparative Enzyme Inhibition Assay (Example)
-
Objective: To compare the functional activity (e.g., IC₅₀) of different batches of this compound.
-
Procedure:
-
Prepare stock solutions of both the reference and new batches of the compound at identical concentrations, ensuring complete dissolution.
-
Perform a dose-response experiment for both batches in parallel against the target enzyme under identical assay conditions (buffer, temperature, substrate concentration, enzyme concentration).
-
Generate inhibition curves by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value for each batch.
-
-
Trustworthiness Check: The IC₅₀ values for the two batches should be within an acceptable range of experimental variability (e.g., ± 20%). A significant deviation may indicate the presence of an active impurity or a difference in the actual concentration of the active compound.
Caption: Logic diagram for functional batch comparison.
Alternatives and Broader Context
When experimental results are inconsistent despite rigorous quality control, it may be necessary to consider alternatives. The choice of an alternative will be highly dependent on the specific application. For enzymatic studies, this could involve other nicotinic acid derivatives or structurally distinct compounds that are hypothesized to interact with the same target.[9] Any potential alternative must undergo the same rigorous analytical and functional validation as the primary compound to establish a new, reproducible baseline.
Conclusion
Ensuring the reproducibility of experiments with synthetic small molecules like this compound is an active process, not a passive assumption. It requires a shift in mindset from simply using a reagent to actively qualifying it. By integrating comprehensive analytical characterization with functional validation, researchers can build a self-validating system that ensures consistency across batches, vendors, and time. This diligence is the bedrock of trustworthy and robust scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
- 5. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-6-hydroxynicotinic Acid: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-Amino-6-hydroxynicotinic acid, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This guide provides a detailed, head-to-head comparison of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances involved. While a direct, one-pot synthesis is not readily found in the literature, two logical, multi-step pathways are proposed and analyzed based on established chemical principles and related transformations.
Route 1: Sequential Nucleophilic Aromatic Substitution of 4,6-Dichloronicotinic Acid
This approach leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for a stepwise introduction of the amino and hydroxyl functionalities. The success of this route hinges on the regioselective control of the substitution reactions.
Workflow for Route 1
Caption: Sequential substitution starting from 4,6-dichloronicotinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4,6-Dichloronicotinic Acid (Starting Material)
The starting material, 4,6-dichloronicotinic acid, can be prepared from ethyl 4,6-dihydroxynicotinate.
-
Reaction: Ethyl 4,6-dihydroxynicotinate is treated with excess phosphorus oxychloride (POCl₃) at reflux.
-
Work-up: The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated to yield ethyl 4,6-dichloronicotinate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to 4,6-dichloronicotinic acid using a base such as sodium hydroxide in a mixture of THF, methanol, and water, followed by acidification. This hydrolysis step typically proceeds with high yield (around 96%).
Step 2: Selective Amination of 4,6-Dichloronicotinic Acid at the C4-Position
The C4 position of the pyridine ring is generally more susceptible to nucleophilic attack than the C2 or C6 positions. This regioselectivity is a key advantage of this synthetic route.
-
Reaction Conditions: 4,6-Dichloronicotinic acid is reacted with an amino source, such as aqueous ammonia or an amine, in a suitable solvent. The reaction of 4-chloropyridines with primary and secondary amines is a known method for the formation of substituted 4-aminopyridines. Forcing conditions, such as elevated temperatures and pressures in a sealed vessel, may be required to facilitate the substitution.
-
Rationale: The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group activates the chlorine atoms towards nucleophilic aromatic substitution. The C4 position is electronically favored for attack.
-
Purification: The product, 4-amino-6-chloronicotinic acid, would be isolated by adjusting the pH of the reaction mixture to its isoelectric point, causing it to precipitate out of the solution. Further purification could be achieved by recrystallization.
Step 3: Hydrolysis of 4-Amino-6-chloronicotinic Acid
The final step involves the conversion of the remaining chlorine atom at the C6-position to a hydroxyl group.
-
Reaction Conditions: The hydrolysis of the 6-chloro group can be achieved by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The hydrolysis of 2-chloropyridines to 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomer) is a well-established reaction.
-
Work-up: After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Data Summary for Route 1
| Step | Reactants | Reagents | Product | Typical Yield | Key Considerations |
| 1 | Ethyl 4,6-dihydroxynicotinate | POCl₃, then NaOH/H⁺ | 4,6-Dichloronicotinic Acid | ~90% (for chlorination and hydrolysis) | POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. |
| 2 | 4,6-Dichloronicotinic Acid | Aqueous Ammonia | 4-Amino-6-chloronicotinic Acid | Moderate to Good (Estimated) | Reaction may require high temperature and pressure. Regioselectivity is crucial. |
| 3 | 4-Amino-6-chloronicotinic Acid | NaOH, then H⁺ | This compound | Good to High (Estimated) | The product exists in tautomeric forms (hydroxypyridine and pyridone). |
Route 2: Nitration of 6-Hydroxynicotinic Acid followed by Reduction
This route starts with a more readily available precursor, 6-hydroxynicotinic acid, and aims to introduce the amino group at the C4-position through a nitration-reduction sequence. However, the regioselectivity of the nitration step presents a significant challenge.
Workflow for Route 2
Caption: Nitration and reduction sequence starting from 6-hydroxynicotinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Hydroxynicotinic Acid (Starting Material)
6-Hydroxynicotinic acid can be synthesized from methyl coumalate.
-
Reaction: Methyl coumalate is treated with ammonium hydroxide, followed by heating with a strong aqueous sodium hydroxide solution.
-
Work-up: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid to precipitate the 6-hydroxynicotinic acid. The product is collected by filtration, washed with water, and dried. This method provides the product in good yield (72-91%).
Step 2: Nitration of 6-Hydroxynicotinic Acid
The introduction of a nitro group onto the pyridine ring is the key step in this route. However, literature suggests that the nitration of 6-hydroxynicotinic acid typically yields the 5-nitro derivative. Achieving selective nitration at the C4-position would require specific directing group strategies or the exploration of less conventional nitrating agents.
-
Challenge: The hydroxyl group at the C6-position is an ortho-, para-director, and the pyridine nitrogen is deactivating. The interplay of these electronic effects makes the regiochemical outcome of nitration difficult to predict and control. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) are likely to lead to a mixture of isomers, with the 5-nitro product being the major one.
-
Potential Strategies (Hypothetical):
-
Blocking the 5-position: A temporary blocking group could be introduced at the 5-position prior to nitration, and subsequently removed. This would add extra steps to the synthesis, reducing the overall efficiency.
-
Alternative Nitrating Agents: Exploring a range of nitrating agents and reaction conditions might identify a system that favors C4-nitration.
-
Step 3: Reduction of 4-Nitro-6-hydroxynicotinic Acid
Assuming the successful synthesis of the 4-nitro intermediate, the final step is the reduction of the nitro group to an amino group.
-
Reaction Conditions: This reduction is a standard transformation in organic synthesis and can be achieved using various methods. Common reducing agents include:
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Metal/Acid Reduction: Using a metal such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid). The reduction of 4-nitropyridine-N-oxide with iron and acetic acid is known to produce 4-aminopyridine in quantitative yield.
-
-
Work-up: After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), or the metal salts are removed. The pH of the solution is then adjusted to the isoelectric point of the amino acid to induce precipitation.
-
Purification: The final product can be purified by recrystallization.
Data Summary for Route 2
| Step | Reactants | Reagents | Product | Typical Yield | Key Considerations |
| 1 | Methyl Coumalate | NH₄OH, then NaOH/H⁺ | 6-Hydroxynicotinic Acid | 72-91% | A well-established and high-yielding reaction. |
| 2 | 6-Hydroxynicotinic Acid | Nitrating Agent | 4-Nitro-6-hydroxynicotinic Acid | Low to Moderate (Hypothetical) | Major Challenge: Poor regioselectivity. The 5-nitro isomer is the expected major product. This step requires significant optimization and may not be feasible. |
| 3 | 4-Nitro-6-hydroxynicotinic Acid | Reducing Agent (e.g., Fe/AcOH) | This compound | Good to High (Estimated) | Standard and reliable reduction reaction. |
Head-to-Head Comparison and Recommendation
| Feature | Route 1: Sequential Substitution | Route 2: Nitration and Reduction |
| Starting Material Availability | 4,6-Dichloronicotinic acid needs to be synthesized, but the precursor is commercially available. | 6-Hydroxynicotinic acid is readily synthesized in high yield. |
| Number of Steps | 3 steps from ethyl 4,6-dihydroxynicotinate. | 3 steps from methyl coumalate. |
| Key Challenge | Achieving high regioselectivity in the initial amination step. | Overcoming the poor regioselectivity of the nitration step to favor the 4-nitro isomer. |
| Predictability & Reliability | The regioselectivity of nucleophilic aromatic substitution on pyridines is generally more predictable. | The regioselectivity of electrophilic aromatic substitution on substituted pyridines is often difficult to control. |
| Potential for Byproducts | Isomeric aminohalonicotinic acids. | Isomeric nitrohydroxynicotinic acids, which would lead to isomeric amino-hydroxynicotinic acids. |
| Overall Feasibility | Higher. This route is based on more predictable and controllable reactions. | Lower. The key nitration step is a major hurdle with a high probability of yielding the undesired isomer. |
Conclusion and Expert Recommendation
Based on the analysis of these two plausible synthetic routes, Route 1, which proceeds via the sequential nucleophilic aromatic substitution of 4,6-dichloronicotinic acid, is the more promising and recommended approach for the synthesis of this compound.
The primary advantage of Route 1 lies in the greater predictability and control over the regiochemistry of the substitution reactions. While the synthesis of the starting material, 4,6-dichloronicotinic acid, adds a preliminary step, the subsequent selective amination at the C4 position is a more mechanistically favored process than the challenging C4-nitration of 6-hydroxynicotinic acid required in Route 2.
Route 2 is severely hampered by the high likelihood of forming the undesired 5-nitro isomer during the nitration step. Overcoming this regioselectivity issue would likely require extensive research and development of a novel synthetic methodology, making it a less practical choice for a researcher aiming for an efficient synthesis of the target compound.
Ultimately, the successful synthesis of this compound will rely on careful optimization of the reaction conditions for the selective amination and subsequent hydrolysis as outlined in Route 1. This approach provides a more rational and strategically sound pathway for obtaining this valuable heterocyclic building block.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Amino-6-hydroxynicotinic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-6-hydroxynicotinic acid (CAS No. 85145-48-8), ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety protocols and the specific hazard profile of the compound.
Hazard Identification and Risk Assessment
Before handling any waste, it is crucial to understand the inherent risks associated with this compound. While comprehensive toxicological data is not available for this specific compound, the Safety Data Sheet (SDS) for the closely related 6-Hydroxynicotinic acid and other nicotinic acid derivatives indicates potential hazards.[1][2][3][4][5] It is prudent to handle this compound with the care afforded to substances with unknown toxicological properties.
Based on data for analogous compounds, researchers should assume it may cause skin, eye, and respiratory irritation.[1][2][5] Therefore, a thorough risk assessment is the foundational step for ensuring safety.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification (Assumed from Analogs) | GHS Pictogram (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Exclamation Mark | Impervious gloves (Nitrile rubber), Lab coat, Closed-toe shoes |
| Serious Eye Irritation (Category 2) | Exclamation Mark | Safety glasses with side-shields or goggles.[6][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark | Use in a well-ventilated area or chemical fume hood.[8][9] |
Waste Segregation and Containment: A Decision Workflow
Proper segregation is the cornerstone of safe chemical waste management. This compound waste should never be mixed with incompatible materials or disposed of down the drain.[8][9][10] The following workflow provides a logical sequence for waste handling.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE) as defined in Table 1.
-
Designated, compatible hazardous waste container (e.g., high-density polyethylene - HDPE) with a screw-on cap.[11]
-
Hazardous waste tag/label.
-
Chemical fume hood.
Procedure:
-
Work in a Controlled Environment: All handling of this compound, including the preparation of its waste, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
-
Container Preparation:
-
Select a clean, dry waste container that is compatible with the chemical. Never use containers that previously held incompatible materials, such as strong oxidizing agents.[1][12]
-
Affix a hazardous waste label to the container before adding any waste.[12] Fill out the label completely and legibly, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[12]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound, or materials contaminated with it (e.g., weighing paper, gloves, paper towels), into the designated solid waste container.[7] Avoid creating dust.[6][7]
-
Solution Waste: If disposing of a solution, categorize it based on the solvent used (e.g., halogenated or non-halogenated organic waste) and pour it carefully into the appropriate liquid waste container.[11]
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste.[8][9]
-
-
Container Sealing and Storage:
-
Securely fasten the cap on the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and provide secondary containment to capture any potential leaks.
-
-
Arranging for Final Disposal:
-
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][13] Never attempt to dispose of this chemical through standard trash or sewer systems.[8][9]
-
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risks.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, contact your institution's emergency response team.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][7] Avoid generating dust.[7]
-
Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. lgcstandards.com [lgcstandards.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. himediadownloads.com [himediadownloads.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. lobachemie.com [lobachemie.com]
Navigating the Safe Handling of 4-Amino-6-hydroxynicotinic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound of interest, presents a manageable hazard profile when approached with the appropriate safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure laboratory environment. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a comprehensive understanding of the principles behind these crucial protective measures.
Understanding the Risks: Why PPE is Non-Negotiable
This compound, like many amine and pyridine derivatives, is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Safety Data Sheets (SDS) consistently indicate that the compound is a skin irritant and can cause serious eye irritation.[1][2][3] While acute toxicity data is not extensively detailed in all available literature, the potential for sensitization and respiratory irritation necessitates a cautious and well-defined approach to handling.
The core principle of chemical safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. However, in a research setting where direct manipulation of the compound is necessary, PPE serves as the critical final barrier between the researcher and potential harm. The causality is simple: proper PPE mitigates the risk of accidental exposure, which could lead to dermatitis, eye damage, or respiratory distress.
A Task-Oriented Approach to PPE Selection
The selection of appropriate PPE is not a one-size-fits-all determination; it is intrinsically linked to the specific task being performed and the associated risk of exposure. A thorough risk assessment should precede any laboratory work.[4]
| Task | Minimum Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved recommended), Safety Goggles, Lab Coat, N95 Respirator | High risk of generating airborne dust particles. Double-gloving prevents contamination of primary gloves. Safety goggles provide a seal against fine particulates. An N95 respirator is essential to prevent inhalation of the powder. |
| Dissolving and Solution Preparation | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Lower risk of aerosolization compared to handling the solid. Safety glasses offer adequate protection against splashes. |
| Running Reactions and Transfers | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Potential for splashes and spills during liquid transfers. |
| Work-up and Purification | Nitrile Gloves, Safety Goggles, Lab Coat | Increased potential for splashes and aerosol generation, particularly with techniques like rotary evaporation or chromatography. |
| Handling Waste | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Protection against contact with residual chemical on contaminated materials. |
This table provides a baseline; however, the scale of the experiment and the specific laboratory conditions may warrant a higher level of protection.
The Logic of PPE Selection: A Visual Guide
To further aid in the decision-making process, the following flowchart illustrates a logical progression for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Detailed Protocols for a Self-Validating Safety System
The efficacy of PPE is contingent not only on its selection but also on its correct use. The following protocols are designed to create a self-validating system of safety, minimizing the margin for error.
Hand Protection: More Than Just a Glove
Nitrile gloves are recommended due to their superior resistance to a broad range of chemicals compared to latex.[5][6][7] Neoprene gloves can also be a suitable alternative.[3][5][6]
-
Inspection: Before donning, always inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing (Removal):
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel this glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated hazardous waste container.[8]
-
-
Hand Hygiene: Always wash your hands with soap and water after removing gloves.[9]
Eye and Face Protection: A Clear View of Safety
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses: For low-risk activities involving solutions, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Safety Goggles: When handling the solid compound or during procedures with a high splash potential, chemical splash goggles are required.[10] Goggles provide a more complete seal around the eyes, offering superior protection against dust and splashes.
-
Face Shield: In situations where there is a significant risk of a large splash, a face shield should be worn in conjunction with safety goggles.
Body and Respiratory Protection: A Comprehensive Barrier
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect the skin and personal clothing from contamination.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent the inhalation of airborne particulates.[11][12][13][14] For larger quantities or situations with significant dust generation, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, may be necessary based on a formal risk assessment.
Operational and Disposal Plans: Completing the Safety Cycle
A robust safety protocol extends beyond the immediate handling of the chemical to include the decontamination of the workspace and the proper disposal of contaminated materials.
Decontamination of the Workspace
Following any work with this compound, the work area must be thoroughly decontaminated.
-
Prepare a Decontamination Solution: A 70% ethanol solution is generally effective for wiping down surfaces.
-
Wipe Down Surfaces: Using disposable, absorbent pads, wipe down all surfaces that may have come into contact with the chemical, including the exterior of equipment.
-
Dispose of Cleaning Materials: All cleaning materials used for decontamination should be disposed of as hazardous waste.[15]
Disposal of Contaminated PPE
All PPE that has been in contact with this compound is considered contaminated and must be disposed of as hazardous chemical waste.[16][17]
-
Segregation: Contaminated PPE should be placed in a designated, clearly labeled hazardous waste container.[16]
-
Containerization: The waste container should be a sealable, leak-proof bag or drum.
-
Regulatory Compliance: All hazardous waste disposal must adhere to local, state, and federal regulations.[16][17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. epa.gov [epa.gov]
- 2. 29 CFR Part 1910 - Subpart I - Personal Protective Equipment | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. gloves.com [gloves.com]
- 4. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 5. Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry [intcomedical.com]
- 6. nastah.com.my [nastah.com.my]
- 7. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. newreachglobal.com [newreachglobal.com]
- 11. teamstersafety.org [teamstersafety.org]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. nipissingu.ca [nipissingu.ca]
- 14. restoredcdc.org [restoredcdc.org]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. hazmatschool.com [hazmatschool.com]
- 17. int-enviroguard.com [int-enviroguard.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
